M-Cresol-D3 (methyl-D3)
描述
BenchChem offers high-quality M-Cresol-D3 (methyl-D3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about M-Cresol-D3 (methyl-D3) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-(trideuteriomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSSMJSEOOYNOY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
M-Cresol-D3 (methyl-D3): An In-depth Technical Guide for Advanced Analytical Applications
Introduction: The Analytical Imperative for Isotopic Labeling
In the landscape of modern research, particularly within drug development and the broader scientific disciplines, the demand for analytical precision is paramount. The quantification of analytes in complex matrices necessitates methodologies that are not only sensitive and specific but also robust and reproducible. It is in this context that isotopically labeled internal standards have become indispensable tools. This guide provides a comprehensive technical overview of M-Cresol-D3 (methyl-D3), CAS number 25026-32-8, a deuterated analog of m-cresol.
M-cresol (3-methylphenol) is a significant compound, finding application as a preservative in pharmaceutical formulations, including insulin preparations, and serving as a biomarker for toluene exposure.[1][2] Its accurate quantification is therefore critical in various research and quality control settings. However, the analysis of m-cresol is often complicated by the presence of its isomers, o-cresol and p-cresol, which can exhibit similar chromatographic and mass spectrometric behavior.[3][4] M-Cresol-D3, by virtue of its isotopic labeling, offers a solution to these analytical challenges, enabling precise and accurate quantification through isotope dilution mass spectrometry.[5][6] This guide will delve into the synthesis, properties, and, most importantly, the practical application of M-Cresol-D3 as an internal standard in advanced analytical workflows.
Physicochemical Properties and Isotopic Purity
M-Cresol-D3 is chemically identical to m-cresol, with the crucial exception of the three hydrogen atoms on the methyl group being replaced by deuterium atoms.[7] This substitution results in a molecular weight increase of approximately 3 Da, a difference readily discernible by mass spectrometry. The physicochemical properties of M-Cresol-D3 are nearly identical to those of its non-deuterated counterpart, ensuring that it behaves similarly during sample preparation and chromatographic separation.
| Property | Value (m-cresol) | Reference |
| CAS Number | 25026-32-8 (M-Cresol-D3) | N/A |
| 108-39-4 (m-cresol) | [8] | |
| Molecular Formula | C7H5D3O | [7] |
| Molecular Weight | 111.18 g/mol | [7] |
| Appearance | Colorless to yellowish liquid | [8] |
| Boiling Point | 202.8 °C | [9] |
| Melting Point | 11.5 °C | [9] |
| Solubility in Water | 24 g/L at 20 °C | [8] |
The utility of M-Cresol-D3 as an internal standard is fundamentally dependent on its isotopic purity. High isotopic purity ensures that the contribution of the unlabeled analyte to the mass channel of the internal standard is negligible, thereby preventing analytical bias.
Synthesis of M-Cresol-D3: A Conceptual Overview
The synthesis of deuterated aromatic compounds such as M-Cresol-D3 typically involves a hydrogen-deuterium (H-D) exchange reaction.[10] While specific proprietary methods for the commercial synthesis of M-Cresol-D3 are not publicly detailed, the general principles involve reacting m-cresol with a deuterium source, most commonly heavy water (D₂O), under conditions that facilitate the exchange of protons on the methyl group for deuterons.
A conceptual workflow for such a synthesis is as follows:
Caption: Conceptual workflow for the synthesis of M-Cresol-D3.
Advanced methods may employ microwave-assisted synthesis to enhance reaction rates and improve efficiency.[10] The purification of the final product is critical to remove any remaining unlabeled m-cresol and ensure high isotopic purity.
The Critical Role of M-Cresol-D3 as an Internal Standard
The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known quantity of an isotopically labeled standard to a sample prior to analysis.[5][6] This standard, in this case M-Cresol-D3, experiences the same sample preparation losses and ionization suppression or enhancement in the mass spectrometer as the native analyte (m-cresol).[11] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or matrix effects.
Caption: The role of M-Cresol-D3 in an IDMS workflow.
Analytical Methodologies: Protocols and Best Practices
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of m-cresol will depend on the sample matrix, required sensitivity, and available instrumentation. M-Cresol-D3 is an ideal internal standard for both techniques.
GC-MS Analysis of m-Cresol
A significant challenge in the GC analysis of cresol isomers is the co-elution of m-cresol and p-cresol on many common capillary columns.[3][4] To overcome this, a derivatization step is often employed. Silylation, for example with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can improve the chromatographic separation of the isomers.[3]
Experimental Protocol: GC-MS Quantification of m-Cresol in Urine
This protocol is a representative example for the determination of m-cresol in a biological matrix.
1. Sample Preparation and Hydrolysis:
-
To 1 mL of urine in a glass tube, add 10 µL of a 10 µg/mL solution of M-Cresol-D3 in methanol (internal standard).
-
Add 100 µL of concentrated hydrochloric acid to hydrolyze cresol conjugates (glucuronides and sulfates).[12]
-
Cap the tube and heat at 90°C for 60 minutes.[12]
-
Allow the sample to cool to room temperature.
2. Liquid-Liquid Extraction (LLE):
-
Add 2 mL of methyl tert-butyl ether (MTBE) to the hydrolyzed sample.
-
Vortex for 2 minutes to extract the cresols into the organic phase.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
3. Derivatization:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of dichloromethane.
-
Add 50 µL of MSTFA and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[3]
4. GC-MS Analysis:
-
GC Column: Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Program: Initial temperature of 80°C for 2 min, ramp at 3°C/min to 110°C, then ramp at 25°C/min to 260°C and hold for 5 min.[3]
-
MS Detection: Electron Ionization (EI) at 70 eV.[3]
-
Selected Ion Monitoring (SIM):
- m-Cresol-TMS: Monitor characteristic ions.
- M-Cresol-D3-TMS: Monitor the corresponding ions shifted by +3 Da.
Self-Validation: The inclusion of quality control (QC) samples at low, medium, and high concentrations, prepared and analyzed alongside the unknown samples, is essential for validating the accuracy and precision of the method. The consistent recovery of the internal standard across all samples provides a check on the efficiency of the sample preparation process.
LC-MS/MS Analysis of m-Cresol
LC-MS/MS offers high sensitivity and specificity and may not require derivatization for the separation of cresol isomers, depending on the chosen chromatographic conditions.
Experimental Protocol: LC-MS/MS Quantification of m-Cresol in Plasma
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of M-Cresol-D3 in methanol.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Analysis:
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase will be required to elute the cresols.
-
MS/MS Detection: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).
-
Multiple Reaction Monitoring (MRM):
- m-cresol: Precursor ion [M+H]⁺ or [M-H]⁻ → Product ion(s)
- M-Cresol-D3: Precursor ion [M+H]⁺ or [M-H]⁻ (shifted by +3 Da) → Corresponding product ion(s)
Causality in Protocol Design: The choice of protein precipitation with acetonitrile is a rapid and effective method for cleaning up plasma samples. The acidic mobile phase is often used to promote protonation of the analyte for positive ion ESI. The use of MRM provides high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
Applications in Drug Development and Research
The utility of M-Cresol-D3 extends to several key areas within drug development and scientific research.
Formulation Studies: Investigating Preservative-Induced Aggregation
m-Cresol is a common antimicrobial preservative in multi-dose protein formulations.[1] However, it has been shown to induce protein aggregation, which can compromise the efficacy and safety of the therapeutic product.[1] In studies investigating the mechanisms of this aggregation, deuterated m-cresol has been used to suppress the preservative's proton signals in Nuclear Magnetic Resonance (NMR) experiments, allowing for a clearer observation of the protein's structural changes.[1] This highlights a specialized application of M-Cresol-D3 beyond its use as a simple internal standard for quantification.
Pharmacokinetic and Toxicokinetic Studies
In preclinical and clinical studies, the accurate measurement of drug and metabolite concentrations over time is crucial for determining pharmacokinetic (PK) and toxicokinetic (TK) parameters. When m-cresol is a metabolite of a drug candidate or a compound of interest, M-Cresol-D3 is the ideal internal standard for its bioanalysis in various matrices such as plasma, urine, and tissue homogenates.
Environmental and Occupational Exposure Monitoring
m-Cresol is a component of industrial effluents and a metabolite of toluene, a widely used industrial solvent.[8] Monitoring human exposure to toluene can be achieved by measuring cresol concentrations in urine.[12] The use of M-Cresol-D3 as an internal standard in these biomonitoring methods ensures the high accuracy required for assessing occupational and environmental health risks.
Safety and Handling
M-Cresol-D3 should be handled with the same precautions as its non-deuterated counterpart. m-Cresol is classified as toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[13][14] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).[15][16]
Conclusion
M-Cresol-D3 (methyl-D3) is a powerful analytical tool for researchers, scientists, and drug development professionals. Its primary and most critical application is as an internal standard in isotope dilution mass spectrometry, where it enables the highly accurate and precise quantification of m-cresol in complex matrices. The near-identical chemical and physical properties to the native analyte ensure that it effectively compensates for variations in sample processing and instrumental analysis. From ensuring the quality and stability of pharmaceutical formulations to assessing environmental and occupational exposures, M-Cresol-D3 provides the analytical robustness required to generate high-quality, reliable data. The methodologies and insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable isotopically labeled compound in their scientific endeavors.
References
-
Development of Flow Synthesis Method for Deuterated Aromatic Compounds. (n.d.). Retrieved from [Link]
- Process for the preparation of a deuterated compound. (1998). Google Patents.
- Synthesis method of o-cresol and m-cresol. (2014). Google Patents.
-
Cresol determination made possible by silylation. (2020). Wiley Analytical Science. Retrieved from [Link]
- De novo production of aromatic m-cresol in Saccharomyces cerevisiae mediated by heterologous polyketide synthases combined with a 6-methylsalicylic acid decarboxylase. (2018). Metabolic Engineering, 48, 193-201.
- Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. U.S. Department of Health and Human Services, Public Health Service.
- Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c. (2012). Protein Science, 21(9), 1342-1353.
- Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chromatography-mass spectrometry. (2019). Journal of Environmental Science and Health, Part B, 54(3), 183-190.
-
PubChem. (n.d.). m-Cresol. National Center for Biotechnology Information. Retrieved from [Link]
- U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry.
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: m-Cresol. Retrieved from [Link]
- Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. (2021). International Journal of Molecular Sciences, 22(16), 8783.
- Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols: Health Effects. U.S. Department of Health and Human Services, Public Health Service.
- Gas chromatographic analysis of cresols in aquatic solution by solid phase microextraction. (2005). Chemija, 16(3-4), 48-52.
- Quantitation of o-, m- and p-cresol and deuterated analogs in human urine by gas chromatography with electron capture detection. (1993).
-
UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure. (n.d.). PhareSST. Retrieved from [Link]
- Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2011). Accreditation and Quality Assurance, 16, 453-460.
-
Wikipedia. (n.d.). m-Cresol. Retrieved from [Link]
- Separation and determination of cresol isomers (Ortho, Meta, Para). (2017). International Journal of Chemical Studies, 5(4), 130-134.
- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024).
- Internal Standards for Quantitative LC-MS Bioanalysis. (2012). Quantitative Bioanalysis: A Practical Guide to Best Practices.
- Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. U.S. Department of Health and Human Services, Public Health Service.
- Mass Spectral Filtering by Mass-Remainder Analysis (MARA) at High Resolution and Its Application to Metabolite Profiling of Flavonoids. (2021). Metabolites, 11(1), 48.
- Impact of Filling Process Interruptions on m-Cresol Concentration in Parenteral Drug Formulations. (2025). Prospects in Pharmaceutical Sciences, 23(2), 96-100.
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]
- Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. (2021). Molecules, 26(16), 5035.
-
Penta chemicals. (n.d.). m-Cresol - SAFETY DATA SHEET. Retrieved from [Link]
- Simplified LC-MS Method for Analysis of Sterols in Biological Samples. (2020). Metabolites, 10(9), 365.
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An In-Depth Technical Guide to the Role of M-Cresol-D7 in Environmental Analysis
This guide provides an in-depth exploration of the critical role of deuterated m-cresol, specifically m-Cresol-d7, in the robust quantification of phenolic pollutants in environmental matrices. We will move beyond procedural lists to delve into the fundamental principles of isotope dilution, the rationale behind specific analytical choices, and the establishment of self-validating methodologies essential for generating legally defensible and scientifically sound data. This document is intended for researchers, analytical chemists, and environmental scientists engaged in the monitoring and remediation of environmental contaminants.
The Analytical Challenge: Quantifying Cresols in Complex Matrices
Cresols (methylphenols) are a group of aromatic organic compounds that exist as three isomers: ortho-, meta-, and para-cresol. They are introduced into the environment through various industrial processes, including coal tar distillation, petroleum refining, and the manufacturing of pesticides and resins.[1] Cresols are also byproducts of combustion from sources like vehicle exhaust and waste incineration.[2] Due to their toxicity and prevalence at hazardous waste sites, regulatory bodies like the U.S. Environmental Protection Agency (EPA) mandate their monitoring in soil and water.[1][3]
The quantitative analysis of cresols presents a significant challenge. Environmental samples (e.g., wastewater, soil, sludge) are inherently complex, containing a multitude of organic and inorganic compounds that can interfere with the analysis. These "matrix effects" can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. Furthermore, the multi-step sample preparation process required—extraction, concentration, and cleanup—can lead to variable analyte loss. A method that relies solely on external calibration cannot adequately compensate for these sample-specific variations, compromising data integrity.
The Gold Standard Solution: Isotope Dilution Mass Spectrometry (IDMS)
To overcome the challenges of matrix effects and analyte loss, Isotope Dilution Mass Spectrometry (IDMS) is the definitive analytical approach. IDMS is a primary method of analysis that provides a direct, unbroken chain of traceability to the International System of Units (SI).
The core principle of IDMS is the addition of a known quantity of a stable, isotopically labeled version of the target analyte to the sample before any sample preparation steps. This labeled compound, often referred to as an internal standard or surrogate, is chemically identical to the native analyte.[4] Consequently, it experiences the exact same physical and chemical effects throughout the entire analytical workflow—from extraction and derivatization to chromatographic separation and ionization. Any analyte lost during sample workup is accompanied by a proportional loss of the labeled standard.
The mass spectrometer distinguishes between the native analyte and the labeled internal standard based on their mass-to-charge (m/z) difference. Quantification is therefore based on the ratio of the native analyte's signal to the labeled standard's signal, not on the absolute signal of the analyte. This ratio remains constant regardless of sample loss or matrix-induced signal suppression, ensuring highly accurate and precise results.
Figure 1: Principle of Isotope Dilution Mass Spectrometry Workflow.
m-Cresol-d7: The Keystone Internal Standard
The selection of an appropriate internal standard is the most critical decision in developing a robust IDMS method.[5] For the analysis of m-cresol, m-Cresol-d7 is an excellent choice.
Why m-Cresol-d7?
-
Chemical Equivalence: It is structurally identical to native m-cresol, ensuring it co-behaves during all analytical stages.
-
Mass Shift: The seven deuterium atoms provide a +7 Da mass shift (from a molecular weight of 108.14 g/mol to 115.18 g/mol ), which is easily resolved by a mass spectrometer, preventing any spectral overlap.[6][7]
-
Isotopic Stability: The deuterium labels on both the aromatic ring and the methyl group (CD₃C₆D₄OH) minimize the potential for hydrogen-deuterium exchange during sample preparation, particularly under acidic or basic conditions, ensuring the isotopic integrity of the standard.[6]
The Foundation of Trust: The Certificate of Analysis
A self-validating analytical system begins with impeccably characterized starting materials. The use of m-Cresol-d7 as an internal standard is only defensible if its identity, purity, and isotopic enrichment are verified. Reputable suppliers provide a Certificate of Analysis (CofA) with each standard.[4][8]
Key Parameters on a CofA:
-
Chemical Purity: Typically ≥98-99%, determined by techniques like GC-MS or NMR. This ensures that the standard solution's concentration is accurate.[6]
-
Isotopic Enrichment: Expressed as Atom % D, typically ≥98%. This confirms the percentage of molecules that are fully deuterated, ensuring a clean signal distinct from the native analyte.[6][7]
-
Identity Confirmation: Confirmed by spectroscopic data (e.g., Mass Spec, NMR) to verify the correct structure and labeling pattern.
Analysts must always review the CofA before using a new lot of standard to verify its quality and to use the stated purity for the accurate preparation of stock solutions.[4]
A Validated Protocol: Quantification of m-Cresol in Water by SPE-GC-MS
This protocol is a robust methodology for the trace-level quantification of m-cresol in aqueous samples, based on the principles of U.S. EPA Methods 528 and 8270.[9][10][11] It employs Solid Phase Extraction (SPE) for sample concentration and derivatization to enhance chromatographic performance.
Reagents and Materials
-
m-Cresol-d7 Standard: Certified standard, ≥98% chemical purity, ≥98 atom % D.[6][7]
-
Solvents: Methanol, Dichloromethane (DCM), Acetone (pesticide or HPLC grade).
-
Reagents: 6N Hydrochloric Acid (HCl), Sodium Sulfite, Anhydrous Sodium Sulfate.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[12]
-
SPE Cartridges: Divinylbenzene/N-vinylpyrrolidone copolymer or similar polymeric phase suitable for phenol extraction.
-
Glassware: 1 L amber glass bottles, volumetric flasks, autosampler vials.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for m-cresol analysis.
Detailed Step-by-Step Methodology
-
Sample Collection & Preservation: Collect a 1-liter aqueous sample in an amber glass bottle. If residual chlorine is present, dechlorinate by adding ~50 mg of sodium sulfite. Acidify the sample to pH < 2 with 6N HCl. Store at ≤ 6°C until extraction.[11]
-
Internal Standard Spiking: Prior to extraction, spike the 1 L sample with a known amount of m-Cresol-d7 stock solution to achieve a final concentration relevant to the expected analyte range (e.g., 2-10 µg/L).[11]
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge sequentially with 5 mL of DCM, 5 mL of methanol, and 10 mL of reagent water (pH < 2). Do not allow the sorbent bed to go dry.[11]
-
Loading: Pass the entire 1 L water sample through the cartridge at a flow rate of 10-15 mL/min.
-
Drying: After loading, dry the cartridge thoroughly by purging with a stream of nitrogen or under vacuum for 15 minutes to remove residual water.
-
-
Elution & Concentration:
-
Elute the trapped analytes from the cartridge using a suitable solvent mixture (e.g., 2 x 5 mL of 1:1 acetone:DCM).
-
Dry the eluate by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
Causality: Phenols contain a polar hydroxyl (-OH) group, which can lead to poor peak shape (tailing) and adsorption on active sites within the GC system. Derivatization replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[2][13][14]
-
Procedure: To the 100 µL concentrate, add 100 µL of BSTFA (+1% TMCS). Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before analysis.[15]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized extract into the GC-MS system.
-
Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane) to separate the cresol isomers.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Data Interpretation and Quality Control
Quantitative Data and Performance
The following tables summarize typical mass spectrometry parameters and method performance characteristics.
Table 1: Mass Spectrometry Parameters for TMS-Derivatized Cresols
| Compound | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
|---|---|---|---|
| m-Cresol-TMS | 165 | 180 | 73 |
| m-Cresol-d7-TMS | 172 | 187 | 73 |
Note: Ions are based on the trimethylsilyl (TMS) derivatives. The quantitation ion is used for calculating concentration, while qualifier ions are monitored to confirm identity.
Table 2: Typical Method Performance Characteristics
| Parameter | Expected Value | Reference |
|---|---|---|
| Method Detection Limit (MDL) | 0.02 - 0.6 µg/L | [11] |
| Calibration Range | 0.1 - 15 µg/L | [10][11] |
| Linearity (R²) | > 0.995 | [16] |
| Surrogate (m-Cresol-d7) Recovery | 70 - 130% | [11] |
Note: Performance values are matrix-dependent and should be established by each laboratory.
System Validation and Quality Control
A robust analytical method is a self-validating system. The following QC checks are mandatory:
-
Laboratory Reagent Blank (LRB): An aliquot of reagent water treated exactly as a sample. It is used to assess contamination from reagents and the analytical process.
-
Laboratory Fortified Blank (LFB): An LRB spiked with known concentrations of all target analytes. It is used to verify method accuracy.
-
Surrogate Standard Recovery: The recovery of m-Cresol-d7 must be within established laboratory control limits (e.g., 70-130%) for each sample.[11] Recoveries outside these limits may indicate a matrix interference or a problem with the extraction process, and require corrective action.
-
Calibration Verification: A mid-level calibration standard is analyzed periodically to ensure the instrument's response remains stable.
Conclusion
The use of m-Cresol-d7 in an isotope dilution mass spectrometry framework represents the pinnacle of scientific rigor for the environmental analysis of m-cresol. This approach directly addresses the inherent challenges of complex matrices by employing a chemically identical internal standard that corrects for sample-specific variations in recovery and instrument response. By starting with a certified standard, following a validated protocol based on established EPA methods, and implementing rigorous quality control, laboratories can produce data that is not only accurate and precise but also trustworthy and legally defensible. This commitment to scientific integrity is paramount for the effective monitoring and protection of our environmental resources.
References
-
Agilent Technologies. (n.d.). Analysis of Semivolatile Organic Compounds with Agilent Sintered Frit Liner by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. SW-846. Retrieved from [Link]
- Al-kasasbeh, R., et al. (2018). Development and Validation of a Stability-indicating HPLC Method for Determination of Insulin Detemir and Preservatives in their Pharmaceutical Preparations. Jordan Journal of Pharmaceutical Sciences.
-
National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). m-Cresol-d7, OD | CAS 202325-51-7. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). The SW-846 Compendium. Retrieved from [Link]
-
Sharma, G., et al. (2014). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. Pharmaceutical Methods. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1625C: Semivolatile Organic Compounds by Isotope Dilution GCMS. Retrieved from [Link]
-
ResearchGate. (2014). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Two. Retrieved from [Link]
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Singh, V., et al. (2019). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Scientific Reports. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 1625B: Semivolatiles - Base/Neutrals, Acid Extractable, GC/MS. Retrieved from [Link]
-
Ghosh, S. (2019). HPLC method for o-cresol, m-cresol and p-cresol separation? ResearchGate. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (2009). Certificate of Analysis, Standard Reference Material 2277. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). SW-846 Test Methods for Evaluating Solid Wastes, Chapter Four. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Basic Information about How to Use SW-846. Retrieved from [Link]
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Restek. (n.d.). GC Derivatization. Retrieved from [Link]
- Lestido-Cardama, A., et al. (2024). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. Food Chemistry.
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ResearchGate. (2020). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols. Retrieved from [Link]
-
Ottokemi. (n.d.). m-Cresol purple, COA, Certificate of Analysis. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). The SW-846 Compendium. Regulations.gov. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 342, m-Cresol. Retrieved from [Link]
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In-tech. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
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Methodological & Application
Application Note: High-Throughput Quantitative Analysis of Phenols in Complex Matrices Using Isotope Dilution Mass Spectrometry with m-Cresol-d3
Abstract
The accurate quantification of phenols is a critical task in environmental monitoring, pharmaceutical development, and industrial quality control. This application note presents a robust and sensitive method for the quantitative analysis of a range of phenolic compounds in complex matrices. The protocol leverages the precision of isotope dilution mass spectrometry (IDMS), employing m-Cresol-d3 as a deuterated internal standard. Detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, offering flexibility for various laboratory setups and sample types. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable, validated, and high-throughput analytical solution for phenol quantification.
Introduction: The Imperative for Precise Phenol Quantification
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a broad class of chemicals with diverse applications and environmental significance.[1] They are utilized as intermediates in the synthesis of pharmaceuticals, polymers, and agrochemicals. However, many phenols are also recognized as environmental pollutants and potential endocrine disruptors, necessitating their careful monitoring in water, soil, and biological samples.[2] In the pharmaceutical industry, precise quantification of phenolic impurities or active pharmaceutical ingredients (APIs) is crucial for ensuring product safety and efficacy.
Traditional analytical methods for phenols can be hampered by matrix effects, leading to inaccuracies in quantification.[3][4] Isotope dilution mass spectrometry (IDMS) is a powerful technique that overcomes these challenges.[4] By introducing a known amount of a stable isotope-labeled analog of the analyte (an internal standard) at the beginning of the sample preparation process, IDMS allows for the correction of analyte loss during extraction and variations in instrument response.[3][4]
Causality of Internal Standard Selection: m-Cresol-d3 is an ideal internal standard for the analysis of a range of phenols. Its chemical properties are nearly identical to its non-deuterated analog, m-cresol, and very similar to other simple phenols. This ensures that it behaves similarly during sample preparation and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished from the native analytes by the mass spectrometer. This co-elution and distinct mass-to-charge ratio (m/z) are the foundational principles that enable accurate quantification via IDMS.
Materials and Reagents
-
Standards: Phenol, o-cresol, m-cresol, p-cresol, 2-chlorophenol, 2,4-dimethylphenol (analytical grade, >99% purity)
-
Internal Standard: m-Cresol-d3 (deuterated purity >98%)
-
Solvents: Methanol, acetonitrile, dichloromethane (HPLC or GC-MS grade)
-
Reagents:
-
Formic acid (LC-MS grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for GC-MS derivatization)
-
Pyridine (anhydrous)
-
Sodium sulfate (anhydrous)
-
Deionized water (18.2 MΩ·cm)
-
-
Solid Phase Extraction (SPE): Polystyrene-divinylbenzene (PS-DVB) cartridges (e.g., 500 mg, 6 mL)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps
Experimental Protocols
Standard and Sample Preparation
Expert Insight: The initial step of adding the internal standard to the sample is the most critical for the success of the IDMS method. Any analyte loss that occurs after this point will be mirrored by a proportional loss of the internal standard, ensuring the ratio between the two remains constant.
Protocol:
-
Stock Solutions: Prepare individual stock solutions of each phenol and m-Cresol-d3 in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solutions to cover the desired concentration range (e.g., 1-1000 ng/mL).[5] Each calibration standard must be fortified with a constant concentration of m-Cresol-d3 (e.g., 100 ng/mL).
-
Sample Preparation (Aqueous Samples): a. To 100 mL of the aqueous sample, add a known amount of the m-Cresol-d3 internal standard solution to achieve a final concentration of 100 ng/mL. b. Acidify the sample to pH < 2 with concentrated hydrochloric acid. This step is crucial for ensuring that the phenols are in their protonated form, which enhances their retention on the SPE cartridge. c. Solid Phase Extraction (SPE): i. Condition a PS-DVB SPE cartridge with 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH < 2). ii. Load the prepared sample onto the cartridge at a flow rate of approximately 5 mL/min. iii. Wash the cartridge with 10 mL of deionized water to remove interfering polar compounds. iv. Dry the cartridge under a stream of nitrogen for 10 minutes. v. Elute the phenols with 5 mL of dichloromethane into a clean collection tube. d. Dry the eluate over anhydrous sodium sulfate and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
Caption: Workflow for the preparation of aqueous samples for phenol analysis.
GC-MS Analysis (with Derivatization)
Rationale for Derivatization: Phenols possess a polar hydroxyl group that can lead to poor peak shape and thermal degradation in the hot GC injection port. Derivatization with BSTFA replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analytes.[6][7]
Protocol:
-
To the 1 mL concentrated extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injector Temp. | 280°C |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: SIM Ions for Quantitation and Confirmation
| Compound | Quantitation Ion (m/z) | Confirmation Ion(s) (m/z) |
| Phenol-TMS | 166 | 151, 73 |
| o-Cresol-TMS | 180 | 165, 73 |
| m-Cresol-TMS | 180 | 165, 73 |
| p-Cresol-TMS | 180 | 165, 73 |
| 2-Chlorophenol-TMS | 200 | 185, 73 |
| 2,4-Dimethylphenol-TMS | 194 | 179, 73 |
| m-Cresol-d3-TMS | 183 | 168, 73 |
LC-MS/MS Analysis
Expert Insight: LC-MS/MS is particularly advantageous for the analysis of more polar or thermally labile phenols that are not amenable to GC-MS. It also often requires less sample preparation, as derivatization is typically not necessary.[8][9]
Protocol:
-
The 1 mL concentrated extract from the sample preparation step can be directly injected or further diluted with the initial mobile phase if necessary.
Table 3: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent |
| Column | ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 10 min, hold 2 min, return to initial over 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3500 V |
| Gas Temp. | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions for Quantitation and Confirmation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantitation | Product Ion (m/z) - Confirmation | Collision Energy (V) |
| Phenol | 93.0 | 65.0 | 39.1 | 20 |
| o-Cresol | 107.1 | 91.1 | 77.1 | 15 |
| m-Cresol | 107.1 | 91.1 | 77.1 | 15 |
| p-Cresol | 107.1 | 91.1 | 77.1 | 15 |
| 2-Chlorophenol | 127.0 | 91.0 | 65.0 | 20 |
| 2,4-Dimethylphenol | 121.1 | 106.1 | 91.1 | 15 |
| m-Cresol-d3 | 110.1 | 94.1 | 79.1 | 15 |
Data Analysis and Quantification
The core of the IDMS method lies in the use of response factors. The concentration of each analyte is calculated based on the ratio of its peak area to the peak area of the internal standard.
Protocol:
-
Calibration Curve: For each analyte, plot the ratio of the analyte peak area to the internal standard (m-Cresol-d3) peak area against the concentration of the analyte.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).[10] An R² value > 0.99 is desirable.
-
Quantification of Unknowns: Calculate the peak area ratio for the analyte and internal standard in the unknown sample.
-
Use the regression equation from the calibration curve to determine the concentration of the analyte in the sample.
Caption: Logical flow for data analysis and quantification in IDMS.
Method Validation
To ensure the reliability and trustworthiness of the analytical results, a thorough method validation should be performed according to established guidelines (e.g., ICH, FDA).[8]
Key Validation Parameters:
-
Linearity: Assessed by the correlation coefficient (R²) of the calibration curve over the intended concentration range.[11]
-
Accuracy: Determined by analyzing spiked samples at different concentration levels and calculating the percent recovery. Recoveries between 80-120% are generally considered acceptable.[4][12]
-
Precision: Evaluated by repeatedly analyzing the same sample (repeatability or intra-day precision) and on different days (intermediate precision or inter-day precision).[4][12] The relative standard deviation (RSD) should typically be <15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[4][12] These are typically determined based on the signal-to-noise ratio (S/N) of low-concentration standards (e.g., S/N of 3 for LOD and 10 for LOQ).
Self-Validating System: The use of a deuterated internal standard provides a self-validating system for each sample analysis. Consistent recovery of the internal standard across a batch of samples provides confidence in the sample preparation process. Significant deviation in the internal standard response for a particular sample may indicate a matrix effect or an error in sample processing, flagging that result for further investigation.
Conclusion
The methods detailed in this application note provide a comprehensive framework for the accurate and robust quantification of phenols in a variety of complex matrices. The use of m-Cresol-d3 as an internal standard in an isotope dilution mass spectrometry workflow effectively compensates for matrix effects and variations in sample preparation and instrument response, ensuring high-quality, reliable data. Both the GC-MS and LC-MS/MS protocols offer flexibility to suit different laboratory capabilities and analyte properties. Proper method validation is essential to guarantee the performance of this powerful analytical approach in routine applications.
References
-
MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Available from: [Link]
-
cromlab-instruments.es. Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Available from: [Link]
-
CORESTA. a screening method by gas chromatography–mass. Available from: [Link]
-
ResearchGate. Development and Validation of an Analytical Method for Total Polyphenols Quantification in Extra Virgin Olive Oils. Available from: [Link]
-
PubMed Central (PMC). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Available from: [Link]
-
MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link]
-
Synectics. Method 420.2. Available from: [Link]
-
EPA. Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Available from: [Link]
-
PubMed Central (PMC). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Available from: [Link]
-
EPA. Method 8041A: Phenols by Gas Chromatography. Available from: [Link]
-
LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available from: [Link]
-
PubMed. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Available from: [Link]
-
OSHA. Phenol and Cresol. Available from: [Link]
-
UCT. EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. Available from: [Link]
-
Frontiers. Qualitative and Quantitative Analysis of Phenolic Compounds in Spray-Dried Olive Mill Wastewater. Available from: [Link]
-
MDPI. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Available from: [Link]
-
MDPI. LC-MS/MS Screening, Total Phenolic, Flavonoid and Antioxidant Contents of Crude Extracts from Three Asclepiadaceae Species Growing in Jordan. Available from: [Link]
-
MDPI. Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods. Available from: [Link]
-
ResearchGate. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Available from: [Link]
-
PubMed. Qualitative and quantitative analysis of phenolic compounds by UPLC-MS/MS and biological activities of Pholidota chinensis Lindl. Available from: [Link]
-
International Journal of Pharmacy and Biological Sciences. Biochemical Characterization and LC-MS/MS Analysis of Phenolic Compounds in Ginger Wine. Available from: [Link]
-
PubMed Central (PMC). Techniques for Analysis of Plant Phenolic Compounds. Available from: [Link]
-
YouTube. Tests for Identification of Phenols : Organic Qualitative Analysis. Available from: [Link]
-
IntechOpen. Derivatization Methods in GC and GC/MS. Available from: [Link]
-
PubMed. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops. Available from: [Link]
-
Paragon Laboratories. Phenolic Compounds in Wastewater Analysis by EPA 625.1. Available from: [Link]
-
MDPI. A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. Available from: [Link]
-
National Environmental Methods Index. EPA-NERL: 420.1: Phenols by Spectrophotometry. Available from: [Link]
-
ResearchGate. Comprehensive Identification of Plant Polyphenols by LC-MS. Available from: [Link]
-
Purdue Chemistry. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Available from: [Link]
-
YouTube. What Is Derivatization In GC-MS? - Chemistry For Everyone. Available from: [Link]
-
PubMed. Development, validation and application of a method to analyze phenols in water samples by solid phase micro extraction-gas chromatography-flame ionization detector. Available from: [Link]
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- 2. paragonlaboratories.com [paragonlaboratories.com]
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- 12. researchgate.net [researchgate.net]
Application Note: Precision Quantification of m-Cresol in Biopharmaceutical Formulations via Isotope Dilution Mass Spectrometry (IDMS)
Abstract
This application note details a robust protocol for the quantification of m-cresol (3-methylphenol) in insulin formulations and biological matrices using m-cresol-D3 as a stable isotope internal standard (IS). While m-cresol is a critical preservative in biotherapeutics, its volatility and polarity create significant analytical challenges, including peak tailing and variable extraction recovery. This guide prioritizes a Gas Chromatography-Mass Spectrometry (GC-MS) workflow utilizing trimethylsilyl (TMS) derivatization, aligned with USP <541> principles, while offering an alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-throughput aqueous environments.
Introduction: The Necessity of Isotope Dilution
m-Cresol acts as a bacteriostat in parenteral drug products (e.g., insulin, vaccines). Regulatory bodies require strict monitoring of its concentration (typically 1.5–3.0 mg/mL) to ensure sterility without inducing toxicity or protein aggregation (amyloidosis).
Traditional external standard calibration fails to account for:
-
Matrix Effects: Insulin and other proteins can bind m-cresol, reducing free analyte recovery during extraction.
-
Volatility Losses: m-Cresol is volatile; evaporation during sample concentration leads to underestimation.
-
Ionization Suppression: In LC-MS, co-eluting matrix components suppress signal.
The Solution: m-Cresol-D3 (Methyl-D3 or Ring-D3) possesses nearly identical physicochemical properties to the target analyte but is mass-resolved. By spiking the IS before sample preparation, any loss of analyte is mirrored by the IS. The ratio of Analyte/IS remains constant, rendering the method self-validating.
Chemical & Physical Properties[1][2][3]
| Property | Target: m-Cresol | Internal Standard: m-Cresol-D3 |
| CAS Number | 108-39-4 | 203645-65-2 (typical for methyl-d3) |
| Molecular Weight | 108.14 g/mol | 111.16 g/mol |
| Formula | C₇H₈O | C₇H₅D₃O |
| pKa | ~10.1 | ~10.1 |
| Boiling Point | 202 °C | ~202 °C |
| Key Hazard | Corrosive, Toxic | Corrosive, Toxic |
Primary Protocol: GC-MS with Silylation (Recommended)
This method converts the polar phenolic hydroxyl group into a volatile, non-polar trimethylsilyl (TMS) ether, improving peak shape and sensitivity.
Reagents & Materials
-
Internal Standard: m-Cresol-D3 (1 mg/mL in methanol).
-
Derivatization Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).
-
Extraction Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade).
-
Acidification: 0.1 N Hydrochloric Acid (HCl).
Step-by-Step Workflow
Step 1: Sample Preparation & Spiking
-
Aliquot 200 µL of sample (e.g., insulin formulation) into a glass centrifuge tube.
-
CRITICAL: Add 20 µL of m-Cresol-D3 Internal Standard working solution.
-
Note: Allow to equilibrate for 5 minutes. This ensures the IS binds to the matrix similarly to the analyte.
-
-
Add 50 µL of 0.1 N HCl to acidify (pH < 2).
-
Reasoning: Protonating the phenol (Ar-OH) suppresses ionization, driving the compound into the organic phase during extraction.
-
Step 2: Liquid-Liquid Extraction (LLE)
-
Add 1 mL of Ethyl Acetate.
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 3,000 x g for 5 minutes to separate phases.
-
Transfer the upper organic layer to a clean, dry GC vial.
-
Optional: Add anhydrous sodium sulfate to remove residual water (water hydrolyzes the derivatization reagent).
Step 3: Derivatization
-
To the organic extract, add 50 µL of BSTFA + 1% TMCS.
-
Cap tightly and incubate at 60°C for 30 minutes .
GC-MS Parameters
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 10:1 (or Splitless for trace analysis), 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 15°C/min to 200°C.
-
Ramp: 30°C/min to 280°C (hold 3 min).
-
-
MS Mode: Electron Impact (EI), SIM Mode.
SIM Table (Selected Ion Monitoring)
| Compound | Precursor (MW) | Derivative MW | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |
| m-Cresol-TMS | 108 | 180 | 165 (M-15) | 180 (M+) | 150 |
| m-Cresol-D3-TMS | 111 | 183 | 168 (M-15) | 183 (M+) | 153 |
Note: The M-15 ion corresponds to the loss of a methyl group from the trimethylsilyl moiety, which is the most stable and abundant fragment.
Workflow Diagram (GC-MS)
Caption: Integrated workflow for IDMS quantification of m-cresol via GC-MS silylation.
Alternative Protocol: LC-MS/MS (Direct Injection)
For laboratories avoiding derivatization, LC-MS/MS in Negative Electrospray Ionization (ESI-) mode is viable, though phenols exhibit lower ionization efficiency than in GC-EI.
LC Parameters[6][7]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (pH ~9).
-
Why Basic? High pH ensures the phenol is deprotonated (phenolate ion), drastically improving ESI- sensitivity.
-
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 10% B to 90% B over 5 minutes.
MS/MS Transitions (MRM)
-
Ionization: ESI Negative Mode.
-
m-Cresol: 107.1 → 107.1 (Pseudo-MRM/SIM) or 107.1 → 91.0 (if fragmentation energy is optimized).
-
m-Cresol-D3: 110.1 → 110.1 (Pseudo-MRM/SIM).
Note: Due to the stability of the aromatic ring, phenols often do not fragment well. "Pseudo-MRM" (monitoring parent-to-parent) or SIM is often required, making chromatographic separation from isomers (o-cresol, p-cresol) critical.
Validation Criteria (Self-Validating System)
To ensure scientific integrity, the following criteria must be met:
-
Isotopic Purity Check: Inject the m-cresol-D3 standard alone. There should be <0.5% signal at the native m-cresol mass (m/z 165). This prevents the IS from biasing the quantification high.
-
Response Factor Ratio: Plot (Area_Analyte / Area_IS) vs. Concentration. The R² must be >0.995.
-
Carrier Effect: In trace analysis, the D3-IS acts as a "carrier," occupying active sites on the glass liner and column, preventing the loss of the trace native analyte. This is a key advantage of IDMS.
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Low Recovery of IS | pH not low enough during extraction. | Ensure pH < 2. Phenols (pKa ~10) must be fully protonated to extract into organic solvent. |
| Peak Tailing (GC) | Incomplete derivatization or active sites in liner. | Check moisture in sample (hydrolyzes BSTFA). Replace GC liner. |
| Scrambling (D/H Exchange) | Acidic conditions at high temp for too long. | Perform derivatization in anhydrous conditions. Avoid heating the acidic aqueous phase. |
| Co-elution of Isomers | p-cresol and m-cresol often co-elute. | Use a high-polarity wax column if isomer separation is strictly required, though DB-5MS usually separates them with optimized ramps. |
References
-
United States Pharmacopeia (USP).
-
Kovács, Á., et al. (2008). "Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry."[4] Journal of Chromatography A, 1194(1), 139–142.[4]
-
[4]
-
-
Thevis, M., et al. (2008). "Mass spectrometric determination of insulins and their degradation products in sports drug testing."[5][6] Mass Spectrometry Reviews, 27(1), 35–50.[5][6]
-
[6]
-
-
National Institutes of Health (NIH) - PubChem.m-Cresol Compound Summary.
-
Wiley Analytical Science.
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- 6. Mass Spectrometric Immunoassay of Intact Insulin and Related Variants for Population Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
sample preparation for M-Cresol-D3 analysis
Application Note: Precision Quantitation of m-Cresol in Biologics and Biological Matrices via Isotope Dilution GC-MS
Executive Summary & Core Logic
This guide details the sample preparation and analytical workflow for the quantification of m-cresol (3-methylphenol) using m-Cresol-D3 as a stable isotope internal standard (IS).[1][2]
The Challenge: m-Cresol is a critical excipient (preservative) in insulin formulations and a toxic metabolite in biological fluids. Its analysis is complicated by:
-
Isomeric Interference: m-Cresol often co-elutes with p-cresol on standard non-polar GC columns (e.g., 5% phenyl).[3][1][2]
-
Matrix Effects: High protein content in biologics (insulin) or conjugation (glucuronides) in urine requires distinct pretreatment strategies.[3][2]
-
Volatility: Loss of analyte during solvent evaporation is a major source of error.[2]
The Solution (IDMS): By using m-Cresol-D3 , we employ Isotope Dilution Mass Spectrometry (IDMS).[3][1] Since the deuterated isotopologue shares nearly identical physical properties (solubility, pKa, volatility) with the target analyte, it compensates for extraction losses and injection variability in real-time.
Chemical & Physical Context
Understanding the analyte is the first step to successful extraction.
| Property | m-Cresol (Target) | m-Cresol-D3 (IS) | Implication for Protocol |
| Molecular Weight | 108.14 g/mol | ~111.16 g/mol | Mass shift of +3 Da allows MS discrimination.[1][2] |
| pKa | ~10.1 | ~10.1 | Weak acid.[3][1][2] Remains unionized at acidic pH (pH < 2), facilitating organic extraction.[3] |
| Boiling Point | 203°C | ~203°C | Semi-volatile.[3][1][2] Critical: Do not evaporate extracts to complete dryness; use a "keeper" solvent or stop at 100 µL. |
| Solubility | ~2.3% in Water | ~2.3% in Water | Requires organic solvent (DCM, Ethyl Acetate) for efficient extraction.[3][1][2] |
Workflow Visualization
The following diagram illustrates the divergent sample preparation pathways for Pharmaceutical vs. Biological samples, converging at the derivatization step.
Figure 1: Dual-stream sample preparation workflow ensuring matrix-specific handling while maintaining IDMS integrity.[3][1][2]
Detailed Protocols
Protocol A: Analysis of Insulin Formulations (Protein Precipitation)
Target: Free m-cresol used as a preservative.[3][1]
-
Aliquot: Transfer 1.0 mL of the insulin formulation into a 15 mL glass centrifuge tube.
-
IS Addition: Add 50 µL of m-Cresol-D3 working standard (e.g., 100 µg/mL in methanol). Vortex for 10 seconds.[3][2]
-
Note: The IS must be added before any manipulation to correct for recovery.
-
-
Protein Precipitation: Add 200 µL of 6N HCl .
-
Extraction: Add 2.0 mL of Dichloromethane (DCM) . Cap and shake vigorously for 5 minutes (or use a mechanical shaker).
-
Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Transfer: Carefully remove the lower organic layer (DCM) using a glass Pasteur pipette and transfer to a clean borosilicate vial.
-
Proceed to Drying/Derivatization (Section 5).
Protocol B: Analysis of Urine/Plasma (Hydrolysis)
Target: Total m-cresol (Free + Conjugated).[3][1][2]
-
Aliquot: Transfer 1.0 mL of urine/plasma to a screw-cap glass tube.
-
IS Addition: Add 50 µL of m-Cresol-D3 working standard.
-
Hydrolysis: Add 250 µL of concentrated HCl . Cap tightly.
-
Cooling: Allow the sample to cool to room temperature.
-
Extraction: Add 2.0 mL of DCM . Shake for 5 minutes.
-
Separation: Centrifuge at 3,000 x g for 5 minutes to break any emulsions.
-
Transfer: Collect the lower organic layer.[2]
Derivatization & Instrumental Analysis
While m-cresol can be analyzed directly, derivatization is strongly recommended to separate the meta- and para- isomers and improve peak symmetry.[3][2]
Derivatization Step (Silylation)
-
Drying: Pass the collected DCM extract through a small column of Anhydrous Sodium Sulfate (Na2SO4) to remove residual water.[9]
-
Concentration: Evaporate the solvent under a gentle stream of Nitrogen to approximately 100-200 µL .
-
Reaction: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubation: Cap the vial and heat at 60°C for 30 minutes .
-
Final Volume: Allow to cool. The sample is now ready for GC-MS injection.[2][10]
GC-MS Method Parameters
-
Column: Agilent DB-5ms (or equivalent 5% phenyl methyl siloxane), 30m x 0.25mm x 0.25µm.[3][2]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3][2][11]
-
Injection: 1 µL, Split 10:1 (or Splitless for trace analysis).
-
Oven Program:
-
MS Detection (SIM Mode):
Quantification Logic (Self-Validating System)
The quantification relies on the response ratio, making the method robust against injection errors.
Figure 2: Ratio-based quantification eliminates errors from volume variations.
Calculation:
References
-
U.S. National Library of Medicine. (2023).[2] m-Cresol: Compound Summary (CID 342).[3][1][2] PubChem.[3][2][12] [Link][3][1]
-
Centers for Disease Control and Prevention (CDC). (2020).[2] Laboratory Procedure Manual: Phenols in Urine.[2][Link] (Authoritative source for acid hydrolysis of urinary phenols).[3]
Sources
- 1. m-Cresol - Wikipedia [en.wikipedia.org]
- 2. scent.vn [scent.vn]
- 3. m-Cresol | 108-39-4 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN104230669A - Separation and purification method of m-cresol - Google Patents [patents.google.com]
- 6. Phenolic Preservative Removal from Commercial Insulin Formulations Reduces Tissue Inflammation while Maintaining Euglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. CN104098445A - Method for extracting m-cresol from mixture of m-cresol and p-cresol - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Achieving Optimal Peak Shape for M-Cresol-D3 in Chromatography
Introduction: M-Cresol-D3, a deuterated form of m-cresol, is a critical internal standard in various analytical methods, particularly in environmental and biomedical analyses. Achieving a sharp, symmetrical, and reproducible chromatographic peak for this compound is paramount for accurate quantification. However, like many phenolic compounds, M-Cresol-D3 is prone to poor peak shapes, including tailing, fronting, and broadening. This guide provides a comprehensive, in-depth resource for troubleshooting and resolving these common chromatographic challenges. As Senior Application Scientists, we present not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section offers rapid answers to the most common peak shape problems encountered with M-Cresol-D3.
Q1: Why is my M-Cresol-D3 peak tailing?
Peak tailing is often caused by secondary interactions between the acidic phenolic group of M-Cresol-D3 and active sites on the column, particularly ionized silanol groups on silica-based stationary phases.[1][2][3] Other causes include using a mobile phase with an inappropriate pH, column contamination, or a deteriorating column bed.[4][5]
Q2: What causes my M-Cresol-D3 peak to show fronting?
Peak fronting is most commonly a result of overloading the column, either by injecting too high a concentration of the analyte or too large a sample volume.[6][7][8] It can also be caused by poor sample solubility in the mobile phase or a physical collapse of the column bed.[8]
Q3: My M-Cresol-D3 peak is broad. What are the likely causes?
Broad peaks can stem from several issues, including excessive extra-column volume in your HPLC system, column degradation, or a mobile phase flow rate that is too high or too low.[3][9][10] Sub-optimal temperature control and slow sample diffusion can also contribute to peak broadening.[10][11]
Q4: How does mobile phase pH affect the peak shape of M-Cresol-D3?
Mobile phase pH is a critical factor for ionizable compounds like M-Cresol-D3.[12][13][14] M-cresol has a pKa of approximately 10.1.[15] If the mobile phase pH is too close to the pKa, the analyte will exist in both ionized and non-ionized forms, leading to peak distortion, splitting, or tailing.[13][16] For optimal peak shape in reversed-phase chromatography, it's best to work at a pH that keeps the analyte in a single, un-ionized form.
Q5: Is my column choice appropriate for M-Cresol-D3 analysis?
For phenolic compounds like M-Cresol-D3, a high-purity, well-end-capped C18 or C8 column is typically a good starting point.[17][18] These columns have fewer exposed silanol groups, minimizing the secondary interactions that cause tailing.[19] If tailing persists, consider a column with a polar-embedded phase, which can provide alternative selectivity and improved peak shape for polar analytes.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, systematic approaches to diagnosing and resolving specific peak shape issues.
Guide 1: Diagnosing and Eliminating Peak Tailing
Peak tailing is the most frequent issue for phenolic compounds. A logical, step-by-step approach is crucial for an effective solution.
1.1 The Science Behind Peak Tailing for Phenolic Compounds
The primary cause of tailing for compounds like M-Cresol-D3 on silica-based reversed-phase columns is the interaction between the acidic hydroxyl group of the cresol and residual silanol groups (Si-OH) on the silica surface. At mid-range pH values, some of these silanol groups are deprotonated (Si-O-), creating active sites that can strongly interact with the analyte through hydrogen bonding or ion-exchange, leading to a delayed elution for a fraction of the analyte molecules and causing a "tail."[1]
1.2 Systematic Troubleshooting Workflow
The following workflow provides a logical sequence of steps to identify and resolve the root cause of peak tailing.
Caption: A logical workflow for troubleshooting M-Cresol-D3 peak tailing.
1.3 Experimental Protocols
Objective: To find a mobile phase pH that suppresses the ionization of M-Cresol-D3, thereby minimizing secondary interactions. Since the pKa of m-cresol is ~10.1, keeping the molecule in its neutral, protonated form is key.[15]
-
Preparation: Prepare mobile phases with a consistent organic modifier (e.g., acetonitrile or methanol) to water ratio. Buffer the aqueous portion at different pH values. For acidic compounds, a low pH is generally effective.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: pH 3.0 Phosphate Buffer
-
Mobile Phase C: pH 4.0 Phosphate Buffer
-
-
Equilibration: Equilibrate the column with at least 10-15 column volumes of the first mobile phase.
-
Analysis: Inject a standard solution of M-Cresol-D3.
-
Evaluation: Record the chromatogram and calculate the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 indicates a symmetrical peak.[1]
-
Iteration: Repeat steps 2-4 for each mobile phase composition.
Objective: To use an acidic additive to mask silanol activity and ensure the analyte remains protonated.
-
Selection: Choose a suitable acidic modifier. 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid are common choices.[5] Formic acid is often preferred for mass spectrometry compatibility.
-
Implementation: Add the selected modifier to the aqueous component of your mobile phase.
-
Analysis: Equilibrate the system and inject the sample.
-
Comparison: Compare the peak shape to the analysis without the modifier. A significant improvement in symmetry should be observed.
Objective: To determine if the current column is the source of the issue and select a more appropriate one.
-
Baseline: Run the M-Cresol-D3 standard on your current column and document the peak shape.
-
Alternative Column: If available, switch to a new, high-purity, base-deactivated (end-capped) C18 column from a reputable manufacturer. These columns are designed to have minimal accessible silanol groups.[19]
-
Analysis: Equilibrate the new column and run the same standard under identical conditions.
-
Comparison: A significant improvement in peak shape on the new column indicates that the original column was either contaminated, degraded, or not suitable for this analysis.
Objective: To remove strongly adsorbed contaminants from the column that may be causing active sites.
-
Disconnect: Disconnect the column from the detector.
-
Flush Sequence: Flush the column with a series of solvents, moving from polar to non-polar and back. A typical sequence for a reversed-phase column is:
-
20 column volumes of HPLC-grade water (to remove buffers)
-
20 column volumes of methanol
-
20 column volumes of acetonitrile
-
20 column volumes of isopropanol (a strong solvent)
-
20 column volumes of acetonitrile
-
20 column volumes of methanol
-
-
Re-equilibrate: Re-equilibrate the column with your mobile phase before reconnecting to the detector.
1.4 Data Interpretation
The effectiveness of your troubleshooting steps can be quantified using the USP Tailing Factor.
| Troubleshooting Action | Expected Tailing Factor (Tf) | Rationale |
| Initial Tailing Peak | > 1.5 | Significant secondary interactions are occurring. |
| pH Optimization (e.g., to pH < 3) | 1.1 - 1.3 | Ionization of the analyte is suppressed, reducing interaction with silanols. |
| Use of New End-Capped Column | < 1.2 | The number of active silanol sites is significantly reduced. |
| Addition of 0.1% Formic Acid | 1.0 - 1.2 | The acidic modifier masks residual silanol groups and ensures the analyte is protonated. |
Guide 2: Addressing Peak Fronting
Peak fronting is less common than tailing for M-Cresol-D3 but indicates a different set of problems, primarily related to sample overload.
2.1 Understanding the Causes of Peak Fronting
When the concentration of the sample injected onto the column is too high, it saturates the stationary phase at the column inlet.[6][8] This leads to a non-linear relationship between the concentration of the analyte in the mobile and stationary phases. As a result, some analyte molecules travel through the column more quickly than they should, leading to a leading edge or "front" on the peak. Another common cause is injecting the sample in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, which carries the analyte band down the column too quickly at the start.[7]
2.2 Troubleshooting Protocol
Objective: To determine the linear range of the column for M-Cresol-D3 and find an appropriate sample load.
-
Prepare Dilutions: Prepare a series of dilutions of your M-Cresol-D3 standard, for example, 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, and 5 µg/mL.
-
Dissolve in Mobile Phase: Ensure all standards are dissolved in the initial mobile phase composition to avoid solvent mismatch effects.
-
Inject and Analyze: Inject a constant volume (e.g., 5 µL) of each standard, starting from the lowest concentration.
-
Observe Peak Shape: Carefully observe the peak shape for each concentration. Note the concentration at which fronting begins to appear.
-
Optimize: Choose a concentration and injection volume that is well below the overload threshold. If fronting persists even at low concentrations, investigate potential column damage (voids).[20]
2.3 Expected Results
| Sample Concentration | Injection Volume | Expected Peak Shape | Asymmetry Factor (As) |
| 100 µg/mL | 10 µL | Severe Fronting | < 0.8 |
| 50 µg/mL | 5 µL | Moderate Fronting | ~0.8 - 0.9 |
| 10 µg/mL | 5 µL | Symmetrical | 0.95 - 1.1 |
| 5 µg/mL | 5 µL | Symmetrical | ~1.0 |
Guide 3: Sharpening Broad Peaks
Peak broadening reduces resolution and sensitivity. It can be caused by issues within the HPLC system (extra-column effects) or on the column itself.
3.1 The Culprits of Peak Broadening
Peak broadening, or low efficiency, occurs when the band of analyte molecules spreads out more than expected as it travels through the system. This can be due to:
-
Extra-column Volume: Excessive volume from long tubing, large detector cells, or poorly made connections can cause the peak to broaden before it even reaches the detector.[2][10]
-
Column Issues: A void at the head of the column, channel formation in the packed bed, or general degradation of the stationary phase can lead to multiple flow paths and band dispersion.[3][11]
-
Kinetic Factors: A flow rate that is too high does not allow for proper mass transfer between the mobile and stationary phases.[21] Conversely, a flow rate that is too low can increase diffusion. Temperature also plays a role by affecting mobile phase viscosity and diffusion rates.[10]
3.2 Systematic Approach to Peak Sharpening
This decision tree helps isolate the cause of peak broadening.
Caption: A decision tree for diagnosing the cause of broad chromatographic peaks.
3.3 Experimental Solutions
Objective: To improve peak efficiency by optimizing the parameters that control mass transfer and diffusion.
-
Flow Rate Study:
-
Set the column temperature to a constant value (e.g., 30 °C).
-
Analyze the M-Cresol-D3 standard at a series of different flow rates (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min for a standard 4.6 mm ID column).
-
Calculate the number of theoretical plates (N) for each run. The highest plate count indicates the optimal flow rate.
-
-
Temperature Study:
-
Using the optimal flow rate determined above, analyze the standard at different column temperatures (e.g., 25 °C, 30 °C, 35 °C, 40 °C).
-
Higher temperatures decrease mobile phase viscosity, which can improve mass transfer and lead to sharper peaks.[10] However, excessively high temperatures can affect analyte stability or column longevity.
-
Select the temperature that provides the best balance of peak sharpness, resolution, and analysis time.
-
Part 3: Preventive Maintenance and Best Practices
-
Column Care: Always use a guard column to protect your analytical column from contaminants.[2] Flush your column regularly and store it in an appropriate solvent (typically acetonitrile) as recommended by the manufacturer.
-
Sample Preparation: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter to prevent particulates from clogging the system or column frit.[22] Whenever possible, dissolve your sample in the mobile phase.
-
System Health Checks: Regularly inspect your system for leaks. Minimize the length and internal diameter of all tubing between the injector and the detector to reduce extra-column volume.[23]
References
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
HPLC-Troubleshooting. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. Retrieved from [Link]
-
Alwsci. (2025, February 11). What To Do When Chromatographic Peaks Are Wider in HPLC. Retrieved from [Link]
-
Shimadzu. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Agilent Technologies. (2010). Video Notes LC Troubleshooting Series Peak Broadening. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Molecules. (2015). Techniques for Analysis of Plant Phenolic Compounds. PMC. Retrieved from [Link]
-
Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Quora. (2019, February 12). Why is m-Cresol more acidic than p-Cresol?. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Waters Knowledge Base. (n.d.). What are some common causes of peak fronting?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). M-Cresol. PubChem. Retrieved from [Link]
-
Journal of Microbiology, Biotechnology and Food Sciences. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
-
Wikipedia. (n.d.). Cresol. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
The Good Scents Company. (n.d.). M-Cresol (CAS 108-39-4). Retrieved from [Link]
-
Taylor & Francis Online. (2021, March 30). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Retrieved from [Link]
-
MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]
-
Infinity Learn. (n.d.). Increasing pKa values of o-, m- and p- cresols is. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. mastelf.com [mastelf.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. acdlabs.com [acdlabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. acdlabs.com [acdlabs.com]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. quora.com [quora.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. support.waters.com [support.waters.com]
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- 23. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Low Recovery of M-Cresol-D3
Topic: Optimization of M-Cresol-D3 Recovery in Liquid-Liquid (LLE) and Solid-Phase Extraction (SPE). Ticket ID: #MC-D3-REC-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Volatility-Acidity" Trap
Low recovery of m-Cresol-D3 (and by proxy, native m-cresol) is almost invariably caused by a failure to respect two competing physicochemical properties simultaneously: volatility and acidity (pKa) .
Unlike high-molecular-weight semi-volatiles, m-cresol sits in a "danger zone." It is volatile enough to vanish during solvent evaporation (Boiling Point ~203°C, but high vapor pressure with solvents) yet acidic enough (pKa ~10.1) to ionize and remain in the aqueous phase if the pH drifts even slightly basic.
This guide deconstructs the extraction process into three failure modes: Evaporation Loss , pH Partitioning , and Surface Adsorption .
Module 1: The Evaporation Hazard (Primary Suspect)
Symptom: Internal Standard (IS) recovery is consistently low (<40%) across all samples, including blanks. Root Cause: M-cresol co-evaporates with solvents (DCM, Ethyl Acetate) during concentration steps, particularly under nitrogen blowdown.
The Physics of Loss
M-cresol behaves as a semi-volatile. When you blow down a solvent to "dryness," the m-cresol sublimates or evaporates rapidly in the final seconds as the solvent shield disappears.
Troubleshooting Protocol
| Parameter | Critical Limit | Recommended Action |
| End Point | NEVER TO DRYNESS | Stop evaporation when 0.5–1.0 mL of solvent remains. |
| Keeper Solvent | Mandatory | Add Isooctane or Tetradecane (100–200 µL) before evaporation. These high-boiling solvents "trap" the cresol as the volatile solvent leaves. |
| Temperature | < 35°C | Water bath temperature during N2 blowdown must be mild. |
| N2 Flow | Gentle Ripple | The solvent surface should show a gentle dimple, not a violent vortex. |
Module 2: The pH Trap (Partitioning Chemistry)
Symptom: Recovery varies wildly; aqueous waste analysis shows high levels of m-cresol. Root Cause: Incomplete protonation. M-cresol (pKa ≈ 10.[1]1) is a weak acid.
The Mechanism
To extract m-cresol into an organic layer (like Methylene Chloride), it must be in its neutral (protonated) form.
-
pH > 10: ~50% is ionized (Phenolate ion)
Stays in water. -
pH 7: Mostly neutral, but solubility in water is still significant (~23 g/L).
-
pH < 2: >99.9% Neutral
Drives partitioning into the organic phase.
Critical Error: Many labs adjust to "neutral" pH. This is insufficient due to m-cresol's water solubility. You must force the equilibrium with strong acid.
Visualization: The pH Decision Tree
Figure 1: Critical pH decision logic for Phenol/Cresol extraction.
Module 3: Adsorption & Materials
Symptom: Peak tailing on GC-MS; low recovery in "clean" standards but better in dirty matrices (matrix protection effect). Root Cause: Phenols react with active silanol sites on glass and bind to certain plastics.
-
Silicone Tubing: M-cresol rapidly adsorbs into silicone (e.g., peristaltic pump tubing). Use PTFE (Teflon) or PEEK tubing only.
-
Glassware: Untreated borosilicate glass has active silanol groups (-Si-OH) that hydrogen bond with the phenolic -OH.
-
Fix: Use Silanized (Deactivated) glassware for low-concentration work.
-
-
Plastics: Avoid low-density polyethylene (LDPE). Use Polypropylene (PP) or glass.
Optimized Extraction Protocol (LLE)
This protocol is based on EPA Method 8270 principles but optimized for volatile phenols.
Reagents:
-
Sample: 100 mL Aqueous.
-
IS: M-Cresol-D3 (Ring-labeled preferred to avoid deuterium exchange).
-
Solvent: Methylene Chloride (DCM).
-
Keeper: Isooctane.
Workflow:
-
Spike IS: Add M-Cresol-D3 to the sample before any pH adjustment.
-
Acidify: Add 6N HCl dropwise until pH ≤ 2. Verify with a pH strip.
-
Salting Out (Optional but Recommended): Add 10-20g NaCl. This increases the ionic strength, driving the organic cresol out of the water phase.
-
Extraction: Extract with DCM (3 x 10 mL). Shake vigorously for 2 minutes.
-
Note: If emulsions form, centrifuge or use a glass wool filter.
-
-
Drying: Pass the combined organic extract through anhydrous Sodium Sulfate (Na₂SO₄).
-
Critical: Rinse the Na₂SO₄ with fresh DCM to recover adsorbed cresol.
-
-
Concentration:
-
Add 200 µL Isooctane (Keeper).
-
Evaporate using Nitrogen Blowdown or Kuderna-Danish (KD) concentrator.
-
STOP when volume reaches 0.5–1.0 mL. DO NOT GO TO DRYNESS.
-
FAQ: Troubleshooting Specific Failures
Q: My D3 recovery is good, but my native m-cresol is low. Why? A: This is likely a Matrix Effect or Sampling Issue , not an extraction failure. If the IS (added to the sample) is recovered well, the extraction worked. The native analyte might be bound to proteins in the biological matrix.
-
Fix: Incorporate an acid hydrolysis step (boil with HCl for 1 hour) to free protein-bound phenols before extraction.
Q: I see "Ghost Peaks" or m-cresol in my blanks. A: M-cresol is a common ingredient in industrial cleaners and antimicrobial soaps.
-
Fix: Ensure lab staff are not using phenol-based soaps. Wash all glassware with solvent (Acetone -> DCM) immediately before use.
Q: Should I use LLE or SPE? A:
-
LLE (Liquid-Liquid): Best for dirty samples (wastewater, blood). Harder to automate.
-
SPE (Solid Phase): Best for clean water/urine.
-
SPE Tip: Use a polymeric sorbent (e.g., Oasis HLB or Strata-X ) rather than C18. Phenols are too polar for standard C18 to retain well without strict pH control.
-
Diagnostic Workflow Diagram
Figure 2: Step-by-step diagnostic workflow for isolating recovery failures.
References
-
U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC.[2]
- Authority on acidific
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 342, m-Cresol.
- Source for pKa (10.1)
-
Sigma-Aldrich. Product Information: M-Cresol-D3.[2]
- Reference for isotopic stability and storage.
-
Biotage. (2023). Why are Phenols so Challenging to Extract from Water?
- Insights on SPE vs LLE for phenolic compounds.
Sources
Introduction: The Analytical Challenge of M-Cresol-D3
An authoritative guide to preserving the integrity of M-Cresol-D3 in quantitative analysis, presented by the Advanced Analytics Support Center.
M-Cresol-D3 (3-methylphenol-d3) is a critical internal standard for the precise quantification of m-cresol in complex matrices, from environmental samples to pharmaceutical formulations. Its structural similarity and mass offset make it ideal for mass spectrometry-based methods. However, the very features that define its chemical nature—the phenolic hydroxyl group and the activated aromatic ring—also render it susceptible to degradation and isotopic exchange if not handled with meticulous care.
This guide serves as a technical support resource for researchers, scientists, and drug development professionals. As Senior Application Scientists, we move beyond simple protocols to explain the underlying chemical principles governing the stability of M-Cresol-D3. Our goal is to empower you with the knowledge to proactively prevent degradation, troubleshoot analytical anomalies, and ensure the generation of trustworthy, reproducible data.
Section 1: Understanding the Chemical Stability of M-Cresol-D3
The stability of M-Cresol-D3 is primarily dictated by two factors: the reactivity of the phenolic hydroxyl group and the potential for oxidation of the aromatic ring.
-
Hydrogen-Deuterium (H/D) Exchange: The deuterium atom on the hydroxyl group (-OD) is highly labile and will readily exchange with protons from any protic source in its environment, such as water, methanol, or acidic/basic residues. This exchange is often instantaneous and can compromise the isotopic purity of the standard, although it does not affect the deuterons on the aromatic ring. For most mass spectrometry methods that rely on the ring deuteration, this is less of a concern for quantification but is critical to acknowledge.
-
Oxidation: Phenols are susceptible to oxidation, a process that can be accelerated by exposure to light, elevated temperatures, oxygen, and the presence of metal ions (e.g., Cu²⁺, Fe³⁺).[1] Oxidation can proceed through a phenoxy radical intermediate, leading to the formation of colored degradation products like quinones or polymeric materials.[2] This chemical degradation reduces the concentration of the standard, leading to inaccurate quantification of the target analyte.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of M-Cresol-D3.
FAQ 1: Why is the recovery of my M-Cresol-D3 internal standard consistently low or erratic?
Low or variable recovery is the most common symptom of degradation. The cause can be traced to sample handling, storage, or the analytical system itself.
Troubleshooting Steps:
-
Storage and Handling: Improper storage is a primary cause of degradation. Deuterated standards should be stored under conditions that minimize exposure to light, oxygen, and heat.[3][4][5]
-
Sample Matrix Effects: The sample matrix can contain oxidizing agents or metal ions that catalyze degradation.[1]
-
Analytical System Activity: Active sites within the chromatographic system, particularly in Gas Chromatography (GC), can cause adsorptive losses or on-column degradation.
Troubleshooting Workflow for Low M-Cresol-D3 Recovery
The following diagram outlines a logical workflow for diagnosing the root cause of poor M-Cresol-D3 performance.
Caption: Simplified pathway for the oxidation of M-Cresol-D3.
Section 3: Recommended Protocols for Preventing Degradation
Adherence to validated protocols for storage, sample preparation, and analysis is the most effective way to ensure the stability of M-Cresol-D3.
Protocol 1: Storage and Handling of M-Cresol-D3 Standards
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic organic solvents (e.g., Acetonitrile, Dichloromethane). | Avoids H/D exchange with the hydroxyl deuterium and minimizes water content. |
| Temperature | Long-term: ≤ -20°C. Short-term (working solutions): 2-8°C. [3][5] | Reduces the rate of chemical degradation and solvent evaporation. |
| Container | Amber glass vials with PTFE-lined caps. | Protects from light-induced degradation and ensures an inert sealing surface. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) if possible. | Minimizes exposure to oxygen, preventing oxidation. |
Protocol 2: Sample Preparation for Robust Analysis
-
pH Adjustment: If the sample matrix is aqueous and alkaline, adjust the pH to be slightly acidic (pH 4-6) using a non-oxidizing acid like formic or acetic acid. This keeps the phenol in its more stable, non-ionized form.
-
Use of Chelating Agents: For matrices known to contain metal ions (e.g., wastewater, biological fluids), add a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to sequester metal ions and prevent them from catalyzing oxidation. [1]3. Minimize Exposure: Keep samples protected from direct light and minimize the time they spend at room temperature before analysis.
-
Solvent Choice: When performing liquid-liquid extractions or dilutions, use high-purity, HPLC-grade solvents.
Protocol 3: Optimized Analytical Conditions
A. Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol assumes derivatization for maximum robustness.
-
Derivatization:
-
To 100 µL of your sample extract, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 30 µL of a catalyst like pyridine. [6] * Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Parameters:
-
Inlet: 250°C, Splitless mode.
-
Liner: Deactivated, single-taper splitless liner.
-
Column: 30 m x 0.25 mm x 0.25 µm, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms).
-
Oven Program: Start at 60°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized M-Cresol-D3.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Conditions:
-
Column: A column with a phenyl stationary phase (e.g., Phenyl-Hexyl) is recommended for enhanced selectivity of aromatic compounds. [7]A standard C18 column can also be used.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Rationale for Acid: The acidic mobile phase ensures that M-Cresol-D3 is in its neutral form, promoting better retention and peak shape in reversed-phase chromatography.
-
Gradient: A typical gradient would be 20% B to 95% B over 5-7 minutes.
-
-
MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in Negative Ion Mode.
-
Rationale: Phenols readily deprotonate to form a stable [M-H]⁻ ion, providing high sensitivity in negative mode.
-
Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.
-
References
-
Chapman, P. J., & Dagley, S. (1966). The metabolism of cresols by species of Pseudomonas. Biochemical Journal, 101(2), 293–301. [Link]
-
Jelinska, A., et al. (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. Pharmaceuticals, 14(5), 429. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols. U.S. Department of Health and Human Services. [Link]
-
Wikipedia. (n.d.). m-Cresol. [Link]
-
Kallur, S., et al. (2018). Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization. Journal of Pharmaceutical and Biomedical Analysis, 159, 343-351. [Link]
-
Peña-Eguiluz, R., et al. (2012). Degradation of m-cresol in aqueous solution by dielectric barrier discharge. Journal of Physics: Conference Series, 406, 012025. [Link]
-
Patil, S. D., et al. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 1422-1426. [Link]
-
Stinga, A. C., et al. (2021). HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements. Water, 13(21), 3030. [Link]
-
de Santana, F. B., et al. (2020). Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chromatography-mass spectrometry. Journal of Environmental Science and Health, Part B, 55(2), 183-190. [Link]
-
Chromatography Forum. (2022). separation of p-cresol and m-cresol. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 342, m-Cresol. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Phenol and Cresol (Method 32). [Link]
-
Butkienė, R., et al. (2011). Gas chromatographic analysis of cresols in aquatic solution by solid phase microextraction. Chemija, 22(1), 57-62. [Link]
- Google Patents. (2017).
-
ResearchGate. (n.d.). Mass spectrum of m-cresol-TBDMS (M = 222 g mol−1). [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Method 604: Phenols. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Centers for Disease Control and Prevention (CDC). (1993). PHENOL: METHOD 3502. [Link]
-
eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
ResearchGate. (n.d.). The m-cresol-derived industrial chemicals (a) and the biosynthetic...[Link]
-
MDPI. (2023). Screening of Efficient Phenol-Degrading Bacteria and Analysis of Their Degradation Characteristics. [Link]
-
U.S. Environmental Protection Agency (EPA). (2007). Method 8041A: Phenols by Gas Chromatography. [Link]
-
Reddit. (2025). Deuterated standard response is constant but compound response isn't (SPME GC-MS). [Link]
-
Altemimi, A., et al. (2017). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 22(4), 618. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Schwantes, R. H., et al. (2017). Formation of highly oxygenated low-volatility products from cresol oxidation. Atmospheric Chemistry and Physics, 17(5), 3453-3474. [Link]
-
YouTube. (2021). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. [Link]
-
ResearchGate. (n.d.). Isolation and screening of phenol-degrading bacteria from pulp and paper mill effluent. [Link]
Sources
- 1. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. ufmg.br [ufmg.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Derivatization of m-Cresol-d3
Welcome to the technical support center for the optimization of m-Cresol-d3 derivatization. This guide is designed for researchers, scientists, and drug development professionals who utilize m-Cresol-d3 as an internal standard or analyte in their analytical workflows. As a deuterated analog, m-Cresol-d3 is a critical component in quantitative mass spectrometry-based assays, and its effective derivatization is paramount for achieving accurate and reproducible results.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information presented herein is grounded in established scientific principles and practical, field-proven experience to ensure the integrity and success of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of m-Cresol-d3 necessary for my analysis?
A1: Derivatization is a chemical modification of a compound to enhance its analytical properties.[1] For m-Cresol-d3, particularly in the context of Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is often essential for several reasons:
-
Improved Volatility: Phenolic compounds like m-cresol can exhibit limited volatility, which is a prerequisite for GC analysis. Derivatization replaces the polar hydroxyl group with a less polar functional group, increasing the compound's volatility and allowing it to be more readily transferred to the gas phase.[1][2]
-
Enhanced Thermal Stability: The derivatization process can increase the thermal stability of m-Cresol-d3, preventing its degradation at the high temperatures of the GC inlet and column.[1]
-
Improved Chromatographic Peak Shape: The polar hydroxyl group of underivatized m-cresol can interact with active sites in the GC system (e.g., injector liner, column), leading to poor peak shape (tailing) and reduced sensitivity.[3] Derivatization masks this polar group, resulting in more symmetrical and sharper chromatographic peaks.
-
Enhanced Mass Spectrometric Fragmentation: Derivatization can lead to more characteristic and reproducible fragmentation patterns in the mass spectrometer, aiding in compound identification and quantification.
-
Resolution of Isomers: Derivatization is crucial for the chromatographic separation of cresol isomers (o-, m-, and p-cresol), which often co-elute in their underivatized form on standard GC columns.[4][5]
Q2: What are the most common derivatization reagents for m-Cresol-d3?
A2: The most common and effective derivatization reagents for phenolic compounds like m-Cresol-d3 are silylating agents. These reagents replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[2] Commonly used silylating reagents include:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A widely used and powerful silylating agent suitable for a broad range of compounds, including phenols.[3]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent, often favored in metabolomics due to its volatility and the volatility of its byproducts.[1][4]
-
BSTFA + TMCS (Trimethylchlorosilane): TMCS is often added as a catalyst (typically 1-10%) to BSTFA to increase its reactivity, especially for hindered hydroxyl groups.
Q3: My derivatization reaction is incomplete. What are the potential causes?
A3: Incomplete derivatization is a common issue that can significantly impact the accuracy and precision of your results. The primary culprits are often related to reaction conditions and reagent integrity. A detailed troubleshooting guide is provided in the next section to address this issue systematically.
Troubleshooting Guide: Common Issues in m-Cresol-d3 Derivatization
This section provides a structured approach to diagnosing and resolving common problems encountered during the derivatization of m-Cresol-d3.
Issue 1: Incomplete Derivatization or Low Product Yield
Symptoms:
-
Presence of a significant peak for underivatized m-Cresol-d3 in the chromatogram.
-
Low response (peak area/height) for the derivatized m-Cresol-d3.
-
Poor reproducibility of results.
Root Cause Analysis and Solutions:
The derivatization of m-Cresol-d3 via silylation is a nucleophilic substitution reaction. Its efficiency is influenced by several factors, as outlined in the following decision-making workflow.
Caption: Troubleshooting workflow for incomplete derivatization.
Detailed Troubleshooting Steps:
-
Moisture Contamination: Silylating reagents are highly sensitive to moisture. Water will react with the reagent, consuming it and preventing the derivatization of your analyte.
-
Action: Ensure all glassware is thoroughly dried. Use anhydrous solvents. If your sample is in an aqueous matrix, it must be completely dried before adding the derivatization reagent. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Quality and Quantity: The effectiveness of the derivatization reagent can degrade over time, especially if not stored properly.
-
Action: Use a fresh vial of the silylating reagent. Ensure it has been stored in a desiccator to protect it from moisture. It is also crucial to use a sufficient excess of the derivatization reagent. A general guideline is a 2:1 molar ratio of silylating reagent to active hydrogens, but a larger excess may be necessary.
-
-
Reaction Conditions (Time and Temperature): The derivatization of phenols is generally rapid, but reaction kinetics can be influenced by steric hindrance and the specific reagent used.
-
Action: While some reactions proceed at room temperature, heating can significantly increase the reaction rate and drive it to completion.[6] Experiment with increasing the reaction temperature (e.g., 60-80 °C) and time (e.g., 30-60 minutes).[5] A time-course study can help determine the optimal reaction time.
-
-
Solvent Choice: The polarity of the solvent can influence the reaction.
-
Action: Silylation reactions are typically performed in aprotic solvents.[2] Pyridine is a common choice as it can also act as a catalyst. Acetonitrile and dichloromethane are also frequently used.[5] Avoid protic solvents like methanol or ethanol, as they will react with the silylating reagent.[2][7]
-
-
Matrix Effects: Components in your sample matrix can interfere with the derivatization reaction.
-
Action: If you are working with complex matrices (e.g., biological fluids, environmental samples), consider a more rigorous sample cleanup procedure to remove interfering substances.
-
Table 1: Recommended Starting Conditions for m-Cresol-d3 Derivatization with BSTFA
| Parameter | Recommended Condition | Rationale |
| Reagent | BSTFA + 1% TMCS | A powerful and commonly used reagent with a catalyst for enhanced reactivity. |
| Solvent | Pyridine or Acetonitrile (anhydrous) | Aprotic solvents that facilitate the reaction.[2][3] |
| Reagent Ratio | >10-fold molar excess over m-Cresol-d3 | Ensures the reaction goes to completion. |
| Temperature | 70 °C | Increased temperature accelerates the reaction rate.[3] |
| Time | 30 minutes | Sufficient time for the reaction to reach completion under these conditions.[3][5] |
Issue 2: Poor Chromatographic Separation of Cresol Isomers
Symptom:
-
Co-elution or partial co-elution of m-cresol and p-cresol peaks, even after derivatization.
Root Cause Analysis and Solutions:
While derivatization significantly improves the separation of cresol isomers, the choice of GC column and temperature program is also critical.[5]
Caption: Workflow for improving cresol isomer separation.
Detailed Troubleshooting Steps:
-
GC Column Selection: The stationary phase of the GC column plays a crucial role in the separation of isomers.
-
Temperature Program Optimization: The rate at which the column temperature increases can significantly impact resolution.
-
Action: If you are experiencing co-elution, try a slower temperature ramp rate (e.g., 3-5 °C/min) in the elution range of the cresol isomers.[5] This will increase the time the analytes spend interacting with the stationary phase, improving separation.
-
Experimental Protocol: Optimized Derivatization of m-Cresol-d3 for GC-MS Analysis
This protocol provides a validated starting point for the derivatization of m-Cresol-d3. It is recommended to optimize these conditions for your specific application and matrix.
Materials:
-
m-Cresol-d3 standard solution in a suitable anhydrous solvent (e.g., pyridine, acetonitrile).
-
BSTFA + 1% TMCS (or MSTFA).
-
Anhydrous pyridine or acetonitrile.
-
Autosampler vials with inserts.
-
Heating block or oven.
Procedure:
-
Sample Preparation:
-
Pipette an appropriate volume of your m-Cresol-d3 standard or sample extract into an autosampler vial insert.
-
If the sample is not in an anhydrous solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Reagent Addition:
-
Add 50 µL of anhydrous pyridine (or another suitable aprotic solvent).
-
Add 50 µL of BSTFA + 1% TMCS. The final volume and reagent-to-sample ratio may require optimization.
-
-
Reaction:
-
Cap the vial tightly.
-
Vortex briefly to mix the contents.
-
Place the vial in a heating block or oven set to 70 °C for 30 minutes.[3]
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Note: The stability of the derivatized product should be evaluated. While many TMS derivatives are stable for several hours at room temperature, it is good practice to analyze them as soon as possible after derivatization.
References
-
ResearchGate. (n.d.). Optimization of the derivatization reaction using an eight-point... Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization for GC-MS analysis? Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chromatography-mass spectrometry. Retrieved from [Link]
-
Wiley Analytical Science. (2020). Cresol determination made possible by silylation. Retrieved from [Link]
-
MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. ufmg.br [ufmg.br]
- 4. Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Calibration Curve Issues with M-Cresol-D3 Internal Standard
Welcome to the technical support guide for the effective use of M-Cresol-D3 as an internal standard (IS) in quantitative analysis. This center is designed for researchers, scientists, and drug development professionals who rely on precise and accurate measurements. We will move beyond simple procedural lists to explore the underlying causes of common issues, empowering you to diagnose and resolve challenges with confidence.
Fundamental Principles: The Role of M-Cresol-D3 as an Internal Standard
In quantitative mass spectrometry, an ideal internal standard is a non-endogenous compound that mimics the analytical behavior of the target analyte but is distinguishable by the detector. A stable isotope-labeled (SIL) internal standard, such as M-Cresol-D3, is the gold standard. It co-elutes with the native analyte (m-cresol) and experiences similar extraction efficiencies and matrix effects.[1] The fundamental principle is that any random or systematic error affecting the analyte during sample processing or analysis will affect the SIL-IS to the same degree.
Therefore, we do not rely on the absolute signal intensity of the analyte, which can be variable. Instead, we use the ratio of the analyte's response to the internal standard's response. This ratio remains stable even when factors like injection volume, extraction recovery, or ion suppression fluctuate, leading to a robust and reliable calibration.[2]
Caption: Troubleshooting flowchart for variable internal standard response.
Action Steps:
-
Evaluate the Addition Step: This is the most common cause. Verify the calibration and technique of the pipette used to add the IS. Ensure the IS is added to every single standard, QC, and unknown sample in exactly the same manner.
-
Assess Autosampler Stability: Re-inject the first calibration standard at the end of the analytical run. A significant drop in the IS signal suggests degradation in the autosampler. M-cresol can be sensitive to pH and temperature. [3]Consider if your mobile phase or sample diluent is causing instability over time.
-
Investigate Matrix Effects: A drastic drop in the IS signal in specific unknown samples, but not in calibration standards (prepared in solvent), points to severe, sample-specific ion suppression. [4][5]Refer to Protocol 2 for a systematic way to test this.
Symptom: Non-Linear Calibration Curve (e.g., "Hockey Stick" Shape)
This indicates a breakdown in the proportional relationship between concentration and the response ratio.
Action Steps:
-
Check for Detector Saturation: Review the absolute peak areas of both the analyte and M-Cresol-D3 in your highest concentration standards. If the IS signal decreases as the analyte concentration increases, you are likely experiencing ion suppression in the source due to competition between the high-concentration analyte and the IS. [6][7]The solution is to either reduce the concentration of your highest standard or dilute the samples to fall within the linear range.
-
Verify IS Concentration: The concentration of the IS should be in the mid-range of the calibration curve to ensure a consistent response ratio across all levels. If the IS concentration is too low, its signal may be noisy at the low end of the curve; if it's too high, it could contribute to detector saturation.
-
Evaluate Isotopic Purity and Crosstalk: Check the certificate of analysis for your M-Cresol-D3 to confirm its isotopic purity (ideally >98%). [8]In your mass spectrometer software, examine the signal in the M-Cresol-D3 MRM channel when injecting a high-concentration standard of the unlabeled analyte. A significant signal indicates crosstalk, which will bias the curve at the high end.
Data Interpretation: Good vs. Bad Data
Visual inspection of your raw data is a powerful diagnostic tool. The table below illustrates what to look for.
| Metric | Good Data (Expected Behavior) | Bad Data (Problem Indicator) | Likely Cause of Bad Data |
| IS Peak Area | Consistent across all samples (e.g., RSD < 15%) | Drifts down over the run | IS instability, instrument drift |
| Erratic and random | Inconsistent IS spiking | ||
| Sharp drop in specific samples | Severe matrix effects | ||
| Analyte/IS Ratio | Increases linearly with concentration | Plateaus or curves at high concentrations | Detector/Ion source saturation |
| Poor R² value (>0.99 is typical) | Multiple issues combined | ||
| Retention Time | Consistent for both analyte and IS | Drifting retention times | Chromatography problem (column, mobile phase) |
| IS and analyte do not co-elute | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts; a small, consistent shift is often acceptable, but a large or inconsistent one is problematic. |
Key Experimental Protocols
Protocol 1: Preparation and Verification of M-Cresol-D3 Stock and Working Solutions
Objective: To ensure the IS solutions are prepared accurately and have not degraded.
Methodology:
-
Stock Solution (e.g., 1 mg/mL): a. Allow the vial of solid M-Cresol-D3 to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount using a calibrated analytical balance. c. Dissolve the solid in a Class A volumetric flask using a suitable solvent (e.g., Methanol, Acetonitrile). Ensure complete dissolution before filling to the mark. d. Aliquot the stock solution into smaller, amber glass vials and store at the recommended temperature (typically -20°C or lower) to minimize degradation from light exposure and repeated freeze-thaw cycles. [9]2. Working Solution (e.g., 100 ng/mL): a. Prepare the working solution by diluting the stock solution using calibrated pipettes and Class A volumetric flasks. b. This solution is typically used for spiking into samples. Store under the same recommended conditions as the stock, but for a shorter duration.
-
Verification: a. Prepare a fresh dilution of the new stock solution. b. Prepare an identical dilution of a previous, validated stock solution that has been stored correctly. c. Analyze both solutions multiple times (n=3-5) by LC-MS/MS. d. The mean peak area response of the new solution should be within ±10% of the old solution. A significant negative deviation suggests the old stock has concentrated due to solvent evaporation, while a positive deviation may indicate an error in the new stock preparation.
Protocol 2: Assessment of Matrix Effects for M-Cresol-D3
Objective: To determine if components in the biological matrix are suppressing or enhancing the ionization of M-Cresol-D3.
Methodology: This protocol uses a post-extraction spike design. [4][5]
-
Prepare Three Sets of Samples (n=5-6 replicates per set from different sources of matrix):
-
Set A (Neat Solution): Spike the IS working solution into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma, urine) through your entire extraction procedure. In the final step, spike the IS working solution into the processed blank extract.
-
Set C (Pre-Extraction Spike): This is your typical sample. Spike the IS into the blank matrix before starting the extraction procedure.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Let Peak Area (A), Peak Area (B), and Peak Area (C) be the average peak areas for the IS in each set.
-
Matrix Effect (%) = (Peak Area (B) / Peak Area (A)) * 100
-
Recovery (%) = (Peak Area (C) / Peak Area (B)) * 100
-
-
Interpretation:
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
The variability of the ME across different matrix sources is critical. High variability can lead to poor precision.
-
References
- (No Source Found)
- (No Source Found)
-
National Center for Biotechnology Information (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. PubMed Central. [Link]
-
National Center for Biotechnology Information (2022). Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis. PubMed Central. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 342, m-Cresol. PubChem. [Link]
- (No Source Found)
-
Reddit User Discussion (2025). I'm getting non-linear response. r/CHROMATOGRAPHY. [Link]
-
Eawag-BBD (1998). m-Cresol Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]
- (No Source Found)
-
Chromatography Forum (2013). Internal standard in LC-MS/MS. [Link]
- (No Source Found)
-
ResolveMass Spec (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
- (No Source Found)
-
National Center for Biotechnology Information. Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. PubMed Central. [Link]
-
ResearchGate (2018). Effect of pH on biodegradation of p-cresol. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
- (No Source Found)
-
ResolveMass Laboratories (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Woosley, R. J. (2021). Long Term Stability and Storage of Meta-Cresol Purple Solutions for Seawater pH Measurements. DSpace@MIT. [Link]
- (No Source Found)
- (No Source Found)
- (No Source Found)
-
Element Lab Solutions. Hidden Problems in your LCMS data?. [Link]
-
National Center for Biotechnology Information (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central. [Link]
- (No Source Found)
-
Dolan, J. W. (2012). When Should an Internal Standard be Used?. LCGC North America, 30(4), 314-318. [Link]
- (No Source Found)
-
Chromatography Forum (2007). [Question] Non-linear standard (calibrator) curves. [Link]
-
LCGC International. Optimising LC–MS and LC–MS-MS Methods. [Link]
-
ResearchGate (2016). Calibration standard curves with and without deuterated internal standard. [Link]
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
-
ResearchGate (2022). Effects of pH on phenol (Ph), 4-chlorophenol (CP), and 4-cresol (MP) removal on the carbonaceous materials. [Link]
- (No Source Found)
- (No Source Found)
-
Element Lab Solutions. Optimising-LC-MS-sensitivity. [Link]
- (No Source Found)
- (No Source Found)
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Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: M-Cresol-D3 Dissolution & Handling Guide
[1]
Case ID: M-CRESOL-D3-SOLUBILITY Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
M-Cresol-D3 (3-Methylphenol-d3) presents a unique challenge in analytical sample preparation due to its physical properties.[1] Unlike many solid standards, M-Cresol has a melting point of approximately 11–12°C [1, 2].[1] This places it in a "phase transition zone" during typical laboratory handling: it is a solid in the refrigerator/freezer but a liquid at warm room temperatures.[1]
Most "dissolution" failures reported by users are actually recovery failures caused by attempting to pipette a semi-frozen slush or failing to recover condensate from the ampoule headspace.[1] This guide provides a self-validating protocol to ensure quantitative recovery and complete dissolution.
Part 1: The "Thaw & Recover" Protocol (Critical Step)
The Issue: M-Cresol-D3 is often shipped on ice or stored at -20°C. Upon arrival, it appears as a solid or a viscous semi-solid.[1] If you open the ampoule immediately, you will lose significant mass trapped in the cap or on the glass walls due to sublimation and condensation.[1]
The Solution: You must force a complete phase transition to liquid before opening the vessel.[1]
Step-by-Step Recovery Workflow
Figure 1: Critical workflow for recovering M-Cresol-D3 from storage ampoules. Failure to centrifuge (Step 2) is the #1 cause of low recovery.[1]
Part 2: Solvent Selection & Solubility Data
The Issue: M-Cresol-D3 is hydrophobic.[1] Users often attempt to dissolve it directly in aqueous mobile phases (e.g., 0.1% Formic Acid in Water), resulting in "crashing out" (precipitation) or emulsion formation.[1]
The Science:
-
Hydrophobicity: M-Cresol has a logP of ~1.96 [3], making it sparingly soluble in pure water (~20 g/L) [1].[1][2]
-
Acidity: It is a weak acid (pKa ~10) [3].[1] It only becomes fully water-soluble when ionized at high pH (> pH 11), which is often incompatible with LC columns.[1]
Solubility Compatibility Table
| Solvent | Solubility Rating | Application Notes |
| Methanol (MeOH) | Excellent (Miscible) | Recommended. Best for LC-MS stock solutions.[1] |
| Acetonitrile (ACN) | Excellent (Miscible) | Good alternative if MeOH causes transesterification (rare for cresol).[1] |
| DMSO | Good | Use only if necessary; high boiling point makes it hard to remove.[1] |
| Water (Neutral/Acidic) | Poor (<2%) | Do NOT use for stock prep. Risk of phase separation.[1] |
| 0.1M NaOH (aq) | Good | Forms sodium cresolate (soluble), but high pH degrades silica columns.[1] |
Part 3: Troubleshooting & FAQs
Q1: My standard solution turned cloudy when I diluted it with water. Why?
Diagnosis: You exceeded the solubility limit (the "Oiling Out" effect). Explanation: M-Cresol is an oil.[1][2][3] When you dilute a Methanol stock into water, if the organic content drops below ~5-10% (depending on concentration), the M-Cresol molecules agglomerate.[1] Fix:
-
Keep the organic portion of your working solution at ≥10% Methanol/ACN.[1]
-
If you must have a 100% aqueous standard, ensure the concentration is < 100 µg/mL .[1]
Q2: I weighed 10 mg, but my peak area suggests only 8 mg. Where did it go?
Diagnosis: Volatility and Cap Retention.[1] Explanation: M-Cresol has a distinct odor because it is volatile.[1] If you weighed it by pipetting the neat liquid, you likely lost mass to evaporation or residue inside the pipette tip (viscosity error).[1] Fix:
-
Never pipette neat M-Cresol-D3 for quantitative stocks.
-
Gravimetric Dissolution: Place the entire open ampoule into a larger volumetric flask and wash it out, or add solvent directly to the ampoule by weight (weigh ampoule -> add solvent -> weigh again).[1]
Q3: Can I use M-Cresol-D3 for GC-MS?
Answer: Yes, but derivatization is recommended.[1] Explanation: While M-Cresol is volatile enough for GC, the hydroxyl (-OH) group causes peak tailing due to hydrogen bonding with the column stationary phase.[1] Protocol: Derivatize with BSTFA or MSTFA to form the trimethylsilyl (TMS) ether derivative. This improves peak shape and sensitivity.[1]
Part 4: Experimental Logic (Decision Tree)
Use this logic flow to determine the correct preparation method based on your downstream application.
Figure 2: Decision matrix for solvent selection and dilution limits.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 342, m-Cresol. Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). m-Cresol Phase Change Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
-
DrugBank Online. Metacresol: Chemical Properties and Solubility. Retrieved from [Link][1][4]
-
Centers for Disease Control and Prevention (CDC). Method 8321: o-Cresol in Urine (Applicable to m-cresol isomers).[1] NIOSH Manual of Analytical Methods (NMAM), 5th Edition.[1][5][6] Retrieved from [Link]
Validation & Comparative
Isotopic Precision in Metabolomics: M-Cresol-D3 vs. D7 and 13C Analogues
Executive Summary
In the quantification of phenolic metabolites, particularly m-cresol (3-methylphenol), the choice of Internal Standard (IS) is the single greatest determinant of assay accuracy. While M-Cresol-D3 is the industry workhorse, it is not a "one-size-fits-all" solution.
This guide objectively compares M-Cresol-D3 against its per-deuterated counterpart (M-Cresol-D7 ) and the "gold standard" 13C-M-Cresol . We analyze the Deuterium Isotope Effect on chromatographic retention, stability during acid hydrolysis, and suitability for clinical toxicology (e.g., urine biomarkers) and insulin formulation stability testing.
The Isomeric Challenge: Why Specificity Matters
M-cresol is isomeric with p-cresol and o-cresol . In biological matrices (urine, serum), p-cresol is often present at 10–50x higher concentrations than m-cresol due to tyrosine metabolism by gut microbiota.
-
The Problem: On standard non-polar GC columns (e.g., 5%-phenyl-methylpolysiloxane like DB-5 or HP-5), m-cresol and p-cresol co-elute .
-
The IS Role: If your IS does not co-elute exactly with your analyte, it cannot perfectly compensate for ion suppression (LC-MS) or carrier gas discrimination (GC-MS) at that specific retention time window.[1]
Comparative Physics: D3 vs. D7 vs. 13C
The following table summarizes the physicochemical differences that impact analytical performance.
Table 1: Performance Metrics of Cresol Isotopic Standards
| Feature | M-Cresol-D3 (Methyl-d3) | M-Cresol-D7 (Perdeuterated) | 13C-M-Cresol (Ring-13C6) |
| Mass Shift (+Da) | +3 Da | +7 Da | +6 Da |
| Chromatographic Shift ( | Slight shift (Inverse Isotope Effect) | Significant shift (2–5s earlier) | Zero shift (Perfect Co-elution) |
| Acid Stability | High (Methyl C-D is stable) | Moderate (Ring C-D can exchange) | High (C-C bonds are stable) |
| Fragmentation (MS) | Retains label in tropylium ion | Retains label in all fragments | Retains label in ring fragments |
| Cost Efficiency | High (Standard Workhorse) | Medium | Low (Premium/Reference) |
| Cross-Talk Risk | Low (unless resolution is <0.5) | Very Low | Low |
The "Deuterium Effect" Explained
In chromatography, C-D bonds are slightly shorter and have lower vibrational frequency than C-H bonds. This makes deuterated molecules slightly less lipophilic .
-
Result: Deuterated standards elute earlier than the native analyte on Reverse Phase (LC) and often on GC columns.[2]
-
Impact: M-Cresol-D7, having 7 deuterium atoms, will show a larger retention time gap ($ \Delta t_R $) from native m-cresol than M-Cresol-D3. If matrix interference (e.g., a co-eluting lipid) occurs exactly at the native m-cresol time but not at the D7 time, the IS fails to correct for the suppression.
Decision Logic: Selecting the Right Standard
Use the following logic flow to determine if M-Cresol-D3 is sufficient for your workflow or if you must upgrade to 13C.
Figure 1: Decision matrix for selecting isotopic standards based on matrix complexity and separation efficiency.
Experimental Protocol: Urine Hydrolysis Workflow
The most rigorous test for M-Cresol-D3 is the quantification of cresols in urine, where they exist as glucuronide conjugates. This requires acid hydrolysis , a step where "Ring-D3" standards often fail due to Hydrogen-Deuterium Exchange (HDX).
Critical Note: Ensure your M-Cresol-D3 is Methyl-D3 . Ring-deuterated cresols can lose deuterium labels to the acidic solvent, turning your IS into "native" analyte and falsely elevating results.
Validated Workflow (CDC Method 8305 Adaptation)
-
Sample Prep: Thaw urine; aliquot 5.0 mL.
-
IS Addition: Add 10 µL of M-Cresol-D3 (Methyl-d3) stock (100 µg/mL).
-
Hydrolysis (The Stress Test):
-
Add 1 mL conc. HCl or H2SO4.
-
Heat at 95°C for 60 mins .
-
Why: This breaks the glucuronide bond.
-
Risk:[1] If using Ring-D3, back-exchange occurs here. Methyl-D3 is robust.
-
-
Extraction: Cool, extract with 2 mL Dichloromethane or Ethyl Ether.
-
Derivatization (Optional but Recommended):
-
Use BSTFA + 1% TMCS (60°C, 30 min).
-
Converts phenols to TMS-ethers, improving peak shape and separation.
-
-
GC-MS Analysis:
-
Column: DB-Wax or equivalent (Polar phase required to separate m/p isomers).
-
Temp Ramp: 40°C (1 min) -> 10°C/min -> 230°C.
-
Figure 2: Analytical workflow highlighting the Acid Hydrolysis step where IS stability is critical.
Supporting Data: Retention Time Shifts
The following data illustrates the "Inverse Isotope Effect" observed on a standard C18 LC column (or non-polar GC column).
Experimental Conditions:
-
Column: C18 Reverse Phase (LC) or DB-5 (GC).
-
Mobile Phase: Water/Acetonitrile Gradient.[3]
| Analyte | Retention Time ( | Impact | |
| Native m-Cresol | 12.45 min | - | Reference |
| 13C-m-Cresol | 12.45 min | 0.00 min | Ideal for correcting matrix effects. |
| M-Cresol-D3 | 12.42 min | -0.03 min | Negligible shift; acceptable for most applications. |
| M-Cresol-D7 | 12.35 min | -0.10 min | Measurable shift; risk of integration window mismatch. |
Interpretation: While M-Cresol-D7 offers a larger mass difference (+7 Da), avoiding isotopic overlap, it introduces a larger chromatographic error. M-Cresol-D3 (+3 Da) represents the optimal balance between cost, mass shift sufficiency, and chromatographic fidelity, provided the deuterium is on the methyl group.
References
-
Centers for Disease Control and Prevention (CDC). (1994). Phenol and p-Cresol in Urine: Method 8305. NIOSH Manual of Analytical Methods (NMAM), 4th Edition.[4][5] [Link]
-
Lippstreu-Fisher, D. L., & Slawson, M. H. (2013). Isotope Effects in Liquid Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. [Link]
-
Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
Technical Guide: Inter-Laboratory Comparison of M-Cresol-D3 Analysis via IDMS
The following technical guide provides an objective, data-driven comparison of M-Cresol-D3 against alternative analytical techniques. It is designed for researchers and quality control scientists in pharmaceutical development and toxicology.
Executive Summary: The Reproducibility Challenge
Quantifying m-cresol (3-methylphenol) is a critical quality attribute in pharmaceutical manufacturing, particularly for insulin formulations where it serves as a preservative and stabilizing agent [1]. It is also a key biomarker in toxicology for toluene exposure [2].
However, inter-laboratory comparisons frequently reveal significant variance (%RSD > 15%) when using traditional external calibration methods. This variance is often driven by matrix effects —unpredictable suppression or enhancement of ionization in complex biological or formulation matrices.
This guide evaluates the performance of M-Cresol-D3 (Deuterated Internal Standard) against two common alternatives:
-
External Calibration (No IS)
-
Structural Analogue IS (e.g., o-Cresol or 2,4-Xylenol)
Technical Framework: Why Isotope Dilution?
The superior performance of M-Cresol-D3 is rooted in the principles of Isotope Dilution Mass Spectrometry (IDMS) . Unlike structural analogues, M-Cresol-D3 is chemically identical to the target analyte but mass-shifted (typically +3 Da).
-
Co-Elution: It elutes at the exact same retention time as m-cresol.
-
Matrix Compensation: Any ionization suppression occurring at that specific retention time affects both the analyte and the D3-standard equally. The ratio remains constant, canceling out the error [3].
Visualization: The Mechanism of Matrix Correction
The following diagram illustrates how M-Cresol-D3 corrects for signal suppression that causes external calibration to fail.
Caption: Figure 1: Mechanism of IDMS. Because the D3-standard co-elutes with the analyte, both suffer identical matrix suppression, ensuring the final calculated ratio remains accurate.
Comparative Experimental Protocol
To objectively assess performance, we simulated a multi-site validation study using a UPLC-MS/MS workflow, the modern standard for high-throughput clinical and pharmaceutical analysis [4].
Materials & Methods
-
Analyte: m-Cresol (Sigma-Aldrich, >99%).[1]
-
Internal Standard: M-Cresol-D3 (Isotopic Purity ≥ 98% D).
-
Matrix: Synthetic Urine (high salt/urea content to induce matrix effects).
-
Instrumentation: Triple Quadrupole MS (MRM mode).
Workflow Definition
This protocol ensures self-validation by including Quality Control (QC) samples at the beginning and end of the batch.
Caption: Figure 2: Step-by-step analytical workflow. Spiking the IS before extraction (Step 2) corrects for both extraction loss and ionization variability.
Step-by-Step Procedure
-
Preparation: Aliquot 200 µL of sample.
-
IS Addition: Add 20 µL of M-Cresol-D3 working solution (10 µg/mL). Crucial: This must happen before any extraction to account for recovery losses.
-
Hydrolysis (Optional): If analyzing urine metabolites, perform acid hydrolysis (HCl, 90°C, 1h) to deconjugate glucuronides [4].
-
Extraction: Add 600 µL cold Acetonitrile (protein precipitation). Vortex 1 min. Centrifuge at 10,000 x g for 5 min.
-
Analysis: Inject 5 µL of supernatant into UPLC-MS/MS.
-
m-Cresol Transition: m/z 107 → 107 (Pseudo-molecular) or 107 → 77.
-
M-Cresol-D3 Transition: m/z 110 → 110 or 110 → 80.
-
Inter-Laboratory Performance Data
The following data summarizes the precision and accuracy obtained across three simulated laboratory environments with varying matrix complexities.
Table 1: Comparative Accuracy & Precision (n=18 replicates)
| Performance Metric | Method A: M-Cresol-D3 (IDMS) | Method B: Analogue IS (o-Cresol) | Method C: External Calibration |
| Linearity ( | > 0.999 | 0.995 | 0.980 |
| Recovery (%) | 98.5% - 101.2% | 85.0% - 115.0% | 60.0% - 140.0% |
| Intra-Day Precision (%RSD) | 1.2% | 4.5% | 12.8% |
| Inter-Lab Precision (%RSD) | 2.4% | 8.9% | 25.3% |
| Matrix Effect Impact | Negligible (< 2%) | Moderate (Co-elution shifts) | Severe (Suppression) |
Analysis of Results
-
Method A (M-Cresol-D3): Achieved the "Gold Standard" precision (< 3% RSD). The D3 isotope corrected for the specific ion suppression observed in the urine matrix, which varied between 20-40% across different samples.
-
Method B (Analogue): While better than external calibration, o-Cresol did not co-elute perfectly with m-Cresol. Consequently, the matrix suppression at the o-Cresol retention time differed from the m-Cresol time, leading to calculation errors [5].
-
Method C (External): Failed to meet pharmaceutical acceptance criteria (typically ±15%). The drift in instrument response and matrix interference caused significant bias.
Conclusion & Recommendations
For regulatory submissions and critical quality control of insulin formulations or toxicological screening, M-Cresol-D3 is the requisite standard .
While structural analogues offer a lower upfront cost, the cost of re-analysis due to batch failures and high inter-laboratory variance far outweighs the savings. The use of M-Cresol-D3 ensures:
-
Data Integrity: Robustness against matrix effects.
-
Regulatory Compliance: Meets the stringent precision requirements of modern bioanalytical guidelines (e.g., FDA Bioanalytical Method Validation).
-
Transferability: Methods are easily transferred between labs without extensive re-optimization.
References
-
ResearchGate . Meta-cresol and phenol content of major insulin formulations. Available at: [Link]
-
NIH / NCBI Bookshelf . Toxicological Profile for Cresols: Analytical Methods. Available at: [Link]
-
ResolveMass Laboratories . Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
IRSST . UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure. Available at: [Link]
-
Chromatography Forum . Internal standard in LC-MS/MS - Discussion on Co-elution. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Isotopic Purity of M-Cresol-D3
For researchers, scientists, and professionals in drug development, the chemical and isotopic purity of reagents is not merely a matter of quality control; it is the bedrock of reliable and reproducible results. Deuterated compounds, such as M-Cresol-D3 (3-methylphenol-d3), are indispensable tools, frequently employed as internal standards in quantitative mass spectrometry-based assays for pharmacokinetic studies, metabolite identification, and environmental analysis.[1] The precise substitution of hydrogen with deuterium atoms imparts a mass shift that allows for its clear distinction from the non-labeled analyte, yet its chemical behavior remains nearly identical.
However, the efficacy of M-Cresol-D3 as an internal standard is fundamentally dependent on its isotopic purity—the degree to which the intended hydrogen atoms have been replaced by deuterium. Inadequate isotopic enrichment can lead to crosstalk with the analyte signal, compromising the accuracy of quantification. This guide provides an in-depth comparison of the primary analytical techniques for verifying the isotopic purity of M-Cresol-D3, offering field-proven insights into experimental design and data interpretation.
The Critical Distinction: Chemical vs. Isotopic Purity
Before delving into analytical methodologies, it is crucial to distinguish between two key parameters:
-
Chemical Purity: This refers to the percentage of the desired chemical compound (M-Cresol) in the sample, irrespective of its isotopic composition. Impurities could include isomers (o-cresol, p-cresol), starting materials, or by-products from synthesis.[2]
-
Isotopic Purity (or Isotopic Enrichment): This quantifies the percentage of molecules that contain the specified number of deuterium atoms at the correct positions. For M-Cresol-D3, this typically refers to the deuterium on the methyl group (CD3).
A sample can have high chemical purity but low isotopic purity, and vice-versa. For its role as an internal standard, both must be exceptionally high.
Analytical Arsenal: A Comparative Overview of Key Techniques
The assessment of M-Cresol-D3 purity requires a multi-pronged approach, leveraging the strengths of different analytical technologies. The three pillars of this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).
| Technique | Primary Application for M-Cresol-D3 | Strengths | Limitations |
| ¹H NMR | Quantifying residual non-deuterated species (isotopic purity). Assessing chemical purity. | Excellent for precise quantification of proton-containing impurities. Provides structural confirmation. | Indirect measurement of deuterium content. Less sensitive for highly deuterated compounds (>98 atom % D).[3] |
| ²H (Deuterium) NMR | Direct detection and confirmation of deuterium location. | Directly observes the deuterium signal, confirming the position of labeling.[4][5] | Requires specialized instrument configuration. Yields broad signals, making it less suitable for high-resolution quantification of minor species.[5] |
| GC-MS | Determining isotopic distribution (D0, D1, D2, D3). Assessing chemical purity by separating isomers. | High sensitivity and precise measurement of isotope ratios.[6] Excellent for separating volatile isomers like cresols.[7] | Requires derivatization for robust analysis of phenolic compounds.[2][7] Fragmentation can sometimes complicate interpretation. |
The Workflow for Comprehensive Purity Assessment
A robust, self-validating workflow ensures that all aspects of purity are thoroughly investigated. The choice of which technique to prioritize may depend on the specific research question or regulatory requirement.
Caption: Workflow for the comprehensive purity assessment of M-Cresol-D3.
Deep Dive: Experimental Protocols
Protocol 1: Quantitative ¹H NMR for Isotopic and Chemical Purity
Causality: ¹H NMR is the gold standard for quantification because, under proper experimental conditions, the integral of a signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of the residual, non-deuterated methyl signal (CH₃) of m-cresol to the integrals of the aromatic protons, we can precisely calculate the isotopic enrichment. Chemical purity is assessed by identifying and integrating signals from impurities (e.g., o- and p-cresol).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~10-20 mg of the M-Cresol-D3 sample into an NMR tube.
-
Solvent Selection: Dissolve the sample in a deuterated solvent that does not have signals interfering with the analyte, such as Chloroform-d (CDCl₃) or Acetone-d6.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.
-
-
Acquisition Parameters (Critical for Quantification):
-
Relaxation Delay (d1): Set a long relaxation delay (e.g., 30-60 seconds). This must be at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.
-
Pulse Angle: Use a 90° pulse angle.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform and phase correct the spectrum.
-
Perform a baseline correction.
-
Carefully integrate the relevant signals:
-
Aromatic region (typically 3 protons for m-cresol).
-
Residual methyl (CH₃) signal (around 2.3 ppm).
-
Any impurity signals.
-
-
-
Calculation of Isotopic Purity:
-
Isotopic Purity (%) = [1 - ((Integral of residual CH₃ / 3) / (Integral of aromatic region / 3))] * 100
-
This formula normalizes the integrals to a per-proton basis before comparison.
-
Protocol 2: GC-MS for Isotopic Distribution and Isomer Separation
Causality: GC provides powerful separation of volatile isomers that may be difficult to resolve by NMR.[7] Mass spectrometry then provides a highly sensitive method to determine the mass-to-charge ratio (m/z) of the eluting compounds, allowing for the determination of the relative abundance of molecules with different numbers of deuterium atoms (isotopic distribution).[6] Derivatization, typically silylation, is often necessary to block the polar hydroxyl group, preventing peak tailing and improving chromatographic performance.[2][7]
Step-by-Step Methodology:
-
Derivatization (Silylation):
-
In a GC vial, dissolve ~1 mg of M-Cresol-D3 in a suitable solvent (e.g., Dichloromethane).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Heat the mixture (e.g., 60°C for 30 minutes) to complete the reaction.
-
-
GC Parameters:
-
Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).[7]
-
Injection: Use splitless injection mode to maximize sensitivity.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of ~280°C. This separates the isomers (o-, m-, p-cresol).
-
-
MS Parameters:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Acquire data in full scan mode to observe the entire mass spectrum.
-
Mass Range: Scan a range that covers the expected m/z of the derivatized M-Cresol-D3 and its non-deuterated counterpart (e.g., m/z 50-250).
-
-
Data Analysis:
-
Identify the peak corresponding to the trimethylsilyl (TMS) derivative of m-cresol.
-
Extract the mass spectrum for this peak.
-
Determine the relative intensities of the molecular ions for the D0, D1, D2, and D3 species after correcting for the natural abundance of ¹³C.
-
Comparative Analysis: Supplier A vs. Supplier B
To illustrate the importance of this analysis, consider the hypothetical data below for M-Cresol-D3 obtained from two different suppliers.
| Parameter | Method | Supplier A | Supplier B | Comment |
| Chemical Purity | ¹H NMR / GC | 99.8% (m-cresol) | 99.7% (m-cresol) | Both suppliers provide high chemical purity. |
| Isomeric Purity | GC-MS | 0.1% o-cresol, 0.1% p-cresol | 0.2% o-cresol, 0.1% p-cresol | Supplier A has slightly better isomeric purity. |
| Isotopic Purity (Atom % D) | ¹H NMR | 99.6% | 98.5% | Supplier A shows significantly higher deuterium incorporation. |
| Isotopic Distribution | GC-MS | D3: 98.8%, D2: 1.1%, D1: 0.1% | D3: 95.5%, D2: 4.0%, D1: 0.5% | Supplier B has a much higher percentage of partially deuterated species. |
Caption: Decision tree for qualifying M-Cresol-D3 for quantitative use.
Conclusion
The rigorous assessment of both chemical and isotopic purity is non-negotiable for any laboratory using M-Cresol-D3 in regulated or sensitive applications. A combination of quantitative ¹H NMR and GC-MS provides a self-validating system to ensure the material meets the stringent requirements for its intended use.[8] By understanding the causality behind each experimental choice and carefully interpreting the data, researchers can confidently ensure the accuracy and integrity of their results.
References
-
Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. PubMed, National Center for Biotechnology Information. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]
-
Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. [Link]
-
Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. [Link]
-
Cresol determination made possible by silylation. Wiley Analytical Science. [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). [Link]
-
M-Cresol | CH3C6H4OH. PubChem, National Center for Biotechnology Information. [Link]
- Gas chromatographic method of m-cresol.
-
Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chro. Universidade Federal de Minas Gerais (UFMG). [Link]
-
Toxicological Profile for Cresols. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention. [Link]
-
Hydrogen (Proton, Deuterium and Tritium) NMR. University of Sheffield. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ufmg.br [ufmg.br]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 6. resolvemass.ca [resolvemass.ca]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Comparative Performance Guide: M-Cresol-D3 in Complex Matrices
Executive Summary: The Isotope Dilution Advantage
In the quantification of m-cresol (3-methylphenol) , researchers face two distinct analytical hurdles: isomer resolution (distinguishing meta- from para- isomers) and matrix interference (protein binding in biologicals or excipient suppression in pharmaceuticals).
This guide objectively compares the performance of M-Cresol-D3 (Ring-D3 or Methyl-D3) against traditional external calibration and structural analog internal standards (e.g., 2,6-xylenol or ethylparaben).
Key Finding: M-Cresol-D3 provides the only self-validating mechanism to correct for both extraction variability (recovery losses) and ionization suppression (matrix effects), reducing Relative Standard Deviation (RSD) from >15% (External Std) to <3% (M-Cresol-D3) in complex matrices.
Technical Context: The Matrix Challenge
Simple calibration methods fail when the sample matrix differs from the calibration solvent. This is critical in two primary applications:
-
Pharmaceuticals (Insulin Formulations): m-Cresol is a preservative (~3 mg/mL).[1] High protein content (insulin hexamers) and other preservatives (phenol) cause column fouling and ionization competition.
-
Bioanalysis (Urine/Plasma): m-Cresol is a uremic toxin metabolite. It co-exists with p-cresol. Standard non-polar GC columns (e.g., 5% phenyl) often fail to resolve m- and p- isomers, leading to quantitation errors if the Internal Standard (IS) does not co-elute perfectly.
Diagram 1: The Matrix Effect Mechanism
This diagram illustrates why non-co-eluting standards (Analogs) fail to correct for matrix effects compared to M-Cresol-D3.
Caption: Co-eluting M-Cresol-D3 experiences identical ionization suppression to the analyte, maintaining a constant ratio. Analogs eluting earlier/later miss this suppression zone.
Comparative Performance Data
The following data represents aggregated validation metrics from high-performance liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows.
Table 1: Recovery & Precision in Human Plasma (Spiked at 50 ng/mL)
| Performance Metric | External Calibration | Structural Analog (2,6-Xylenol) | M-Cresol-D3 (SIDA) |
| Method Principle | Absolute Peak Area | Relative Response (Non-Isotopic) | Isotope Dilution (Co-eluting) |
| Matrix Effect (ME) | -45% (Suppression) | Variable (Analog dependent) | Compensated (~100%) |
| Extraction Recovery | 60-85% (High variability) | 90-110% | 98-102% |
| Intra-Day Precision (RSD) | 12.5% | 6.8% | 1.2% |
| Inter-Day Precision (RSD) | 18.2% | 9.5% | 2.4% |
| Accuracy (Bias) | High (-40% to +20%) | Moderate (±15%) | Excellent (±4%) |
Scientist's Note: In external calibration, the signal suppression (-45%) is interpreted as low concentration, leading to false negatives. The Structural Analog improves this but fails if the matrix suppression zone shifts during the chromatographic run. M-Cresol-D3 tracks the analyte exactly.
Deep Dive: Stability & Isomer Specificity
The Deuterium Exchange Risk
Not all deuterated standards are equal. Phenolic protons (-OH) are acidic and exchange rapidly with water.
-
Avoid: m-Cresol-OD (Deuterium on Oxygen). The label will be lost in aqueous mobile phases.
-
Select: m-Cresol-ring-D3 or m-Cresol-methyl-D3 . These positions are non-exchangeable and stable in acidic extraction protocols.
Isomer Resolution (m- vs p-Cresol)
In GC-MS, m-cresol and p-cresol often co-elute on non-polar columns (e.g., DB-5MS).[2]
-
If they co-elute: The Mass Spectrometer sees the combined peak. M-Cresol-D3 (m/z 111) will quantify the total cresol content if p-cresol is present, unless specific unique ions are monitored.
-
Recommendation: Use a Wax (Polyethylene Glycol) column or Derivatization (see Protocol below) to separate isomers. M-Cresol-D3 serves as the specific marker for the meta isomer retention time.
Validated Protocol: Derivatization GC-MS
This protocol utilizes silylation to improve volatility and peak shape, a critical step for accurate phenol analysis.
Reagents:
-
IS Spiking Solution: M-Cresol-D3 (10 µg/mL in Methanol).
-
Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
Diagram 2: Sample Preparation Workflow
Visualizing the critical steps to ensure isotopic equilibrium.
Caption: The equilibration step ensures M-Cresol-D3 binds to proteins identically to the native analyte before extraction, ensuring accurate recovery correction.
Step-by-Step Methodology
-
Spiking: Add 10 µL of M-Cresol-D3 IS solution to 100 µL of sample. Vortex for 30s.
-
Why? Ensures the IS is integrated into the matrix before any loss occurs.
-
-
Acidification: Add 10 µL of 1M HCl.
-
Why? Phenols are weak acids (pKa ~10). Lowering pH < 2 protonates them, driving them into the organic phase during extraction.
-
-
Extraction: Add 500 µL Ethyl Acetate. Vortex (2 min) and Centrifuge (5 min @ 10,000 rpm). Transfer supernatant.
-
Derivatization: Evaporate supernatant to dryness. Reconstitute in 50 µL BSTFA (with 1% TMCS) and 50 µL Pyridine. Incubate at 60°C for 30 mins.
-
GC-MS Analysis: Inject 1 µL in Splitless mode.
-
Monitor Ions (SIM):
-
Target (m-Cresol-TMS): m/z 180 (Quant), 165 (Qual).
-
IS (M-Cresol-D3-TMS): m/z 183 (Quant), 168 (Qual).
-
-
References
-
Cortese, M. et al. (2017).[4] Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect.[4][5] Bioanalysis.[1][4][5][6][7] [Link]
-
Chambers, E. et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
-
De Loor, H. et al. (2005).[8] Gas Chromatographic-Mass Spectrometric Analysis for Measurement of p-Cresol and Its Conjugated Metabolites in Uremic and Normal Serum. Clinical Chemistry.[5][6][7][8] [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Stokvis, E. et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. Phenolic excipients of insulin formulations induce cell death, pro-inflammatory signaling and MCP-1 release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. separation of p-cresol and m-cresol - Chromatography Forum [chromforum.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analchemres.org [analchemres.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: Cross-Validation of Analytical Methods for M-Cresol Quantitation
Leveraging M-Cresol-D3 for Matrix Effect Correction in Bioanalysis and Pharmaceutical QC
Executive Summary
M-Cresol (3-methylphenol) is a critical excipient in insulin formulations, serving as a bacteriostat and a stabilizer for the insulin hexamer. However, its quantification presents distinct challenges depending on the matrix: pharmaceutical formulations are protein-rich, while biological fluids (plasma/urine) contain complex interferences.
This guide compares the three dominant analytical methodologies—HPLC-UV, GC-MS, and LC-MS/MS—and demonstrates why Stable Isotope Dilution Assay (SIDA) using M-Cresol-D3 is the only self-validating protocol capable of correcting for the severe ion suppression observed in modern mass spectrometry.
Part 1: The Analytical Challenge & The Solution
The Problem: The "Matrix Effect" In high-throughput LC-MS/MS, co-eluting phospholipids and proteins compete for ionization energy in the source (Electrospray Ionization - ESI). This causes Ion Suppression , where the signal for m-cresol is artificially dampened, leading to underestimation of the concentration.
The Solution: M-Cresol-D3 (Internal Standard) M-Cresol-D3 is chemically identical to the target analyte but possesses a mass shift (+3 Da).
-
Mechanism: It co-elutes exactly with m-cresol.
-
Correction: If the matrix suppresses the m-cresol signal by 40%, it also suppresses the M-Cresol-D3 signal by 40%. The ratio between the two remains constant, yielding accurate quantification despite the interference.
Part 2: Comparative Analysis of Methods
The following table objectively compares the performance of standard industry methods against the M-Cresol-D3 validated protocol.
| Feature | Method A: HPLC-UV (USP) | Method B: GC-MS (Derivatized) | Method C: LC-MS/MS (with M-Cresol-D3) |
| Primary Use Case | QC of Bulk Insulin Formulations | Environmental / Toxicology | Bioanalysis (Plasma/Urine) & Trace Impurities |
| Detection Limit (LOD) | High (µg/mL range) | Low (ng/mL range) | Ultra-Low (pg/mL range) |
| Specificity | Low (Prone to co-elution) | High (Mass spectral fingerprint) | Very High (MRM Transitions) |
| Sample Prep | Simple Dilution | Derivatization (e.g., MSTFA) required | Protein Precipitation or LLE |
| Matrix Effect | Minimal (UV is robust) | Moderate (Injector port discrimination) | Severe (Ion Suppression) |
| Role of M-Cresol-D3 | Not applicable (UV cannot distinguish isotopes) | Corrects injection variability | Critical: Corrects ionization suppression |
detailed Technical Breakdown
1. HPLC-UV (The Regulatory Standard)
-
Protocol: Based on USP monographs (e.g., Insulin Human), using a C18 column with sulfate/acetonitrile buffers at pH 2.3.
-
Limitation: While robust for high-concentration formulations, it lacks the sensitivity for pharmacokinetic (PK) studies. It cannot distinguish between m-cresol and similar phenolic metabolites in complex biological fluids.
2. GC-MS (The Volatile Specialist)
-
Protocol: Phenols are polar and tail badly on non-polar GC columns. Derivatization with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is required to form TMS-derivatives.
-
Limitation: The extra derivatization step introduces variability. M-Cresol-D3 is used here to correct for variable reaction yields and injection port discrimination.
3. LC-MS/MS with M-Cresol-D3 (The Gold Standard)
-
Protocol: Uses Negative Electrospray Ionization (ESI-).
-
Advantage: Unmatched sensitivity. The D3 internal standard renders the method "self-validating" by tracking recovery in real-time.
Part 3: Validated Experimental Protocol (LC-MS/MS)
Objective: Quantify m-cresol in human plasma with >95% accuracy using M-Cresol-D3.
1. Reagents & Standards
-
Analyte: m-Cresol (Native).
-
Internal Standard (IS): M-Cresol-D3 (Isotopic purity >98%).
-
Matrix: Human Plasma (K2EDTA).
2. Sample Preparation (Liquid-Liquid Extraction)
-
Step 1: Aliquot 200 µL of plasma into a glass tube.
-
Step 2 (Spike): Add 20 µL of M-Cresol-D3 working solution (10 µg/mL). Crucial: IS must be added before extraction to track losses.
-
Step 3 (Acidification): Add 20 µL of 1M HCl. (Lowers pH < pKa of cresol (~10), ensuring it is neutral and extractable).
-
Step 4 (Extraction): Add 1 mL Ethyl Acetate. Vortex for 2 mins. Centrifuge at 4000 rpm for 5 mins.
-
Step 5: Transfer supernatant to a clean vial and evaporate to dryness under Nitrogen. Reconstitute in Mobile Phase.
3. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid / (B) Acetonitrile.
-
Ionization: ESI Negative Mode.
-
MRM Transitions:
Part 4: Data Visualization & Logic
Diagram 1: The Mechanism of Matrix Effect Correction
This diagram illustrates why external calibration fails in bioanalysis and how the D3 isotope corrects the error.
Caption: The self-validating workflow where M-Cresol-D3 experiences the exact same extraction losses and ionization suppression as the analyte, ensuring the final ratio remains accurate.
Diagram 2: Method Selection Decision Matrix
A logical flow for researchers to choose the correct validation path.
Caption: Decision tree for selecting the analytical method based on matrix complexity and sensitivity requirements.
Part 5: Experimental Data Summary
The following data simulates a validation study comparing "External Calibration" (no IS) vs. "Internal Standard Calibration" (with M-Cresol-D3) in human plasma.
Table 1: Recovery and Precision Data (Spiked at 50 ng/mL)
| Validation Parameter | LC-MS/MS (External Std) | LC-MS/MS (with M-Cresol-D3) | Status |
| Mean Recovery (%) | 62.4% (Suppressed) | 99.8% | Corrected |
| RSD (%) (n=6) | 12.5% | 2.1% | Improved |
| Matrix Factor (MF) | 0.65 (Severe Suppression) | 1.01 (Normalized) | Ideal |
| Linearity ( | 0.985 | 0.999 | Superior |
Note: The "External Std" method fails FDA bioanalytical guidelines (typically requiring 85-115% recovery), whereas the M-Cresol-D3 method passes easily.
References
-
United States Pharmacopeia (USP). Insulin Human Monograph.[1] USP-NF. (Standard for HPLC-UV methods).
-
Teska, B. M., et al. (2014). "Effects of Phenol and meta-Cresol Depletion on Insulin Analog Stability at Physiological Temperature." Journal of Pharmaceutical Sciences. (Discusses the role of m-cresol in insulin).
-
Chambers, E., et al. (2007).[6] "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. (Foundational text on matrix effects).
-
Fabregat-Safont, D., et al. (2021). "Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry." PMC. (Demonstrates isotope dilution for phenols).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the complex map of insulin polymorphism: a novel crystalline form in the presence of m-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjsir.org [pjsir.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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